6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid
Description
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Properties
IUPAC Name |
6-oxo-6-[4-(trifluoromethyl)phenyl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c14-13(15,16)10-7-5-9(6-8-10)11(17)3-1-2-4-12(18)19/h5-8H,1-4H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPZGTYFYCGMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620418 | |
| Record name | 6-Oxo-6-[4-(trifluoromethyl)phenyl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502651-38-9 | |
| Record name | 6-Oxo-6-[4-(trifluoromethyl)phenyl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
structure elucidation of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid
An In-depth Technical Guide to the Structure Elucidation of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic Acid
Authored by: A Senior Application Scientist
Abstract
The unequivocal confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of this compound, a compound featuring a keto-acid backbone and a trifluoromethylphenyl moiety.[1][2][3] This document is designed for researchers and scientists, moving beyond a simple recitation of methods to explain the strategic rationale behind an integrated spectroscopic approach. We will detail the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques to assemble a self-validating structural proof.[4][5][6]
Foundational Analysis: Molecular Formula and Degree of Unsaturation
Before any spectroscopic analysis, the first objective is to determine the molecular formula and the index of hydrogen deficiency (IHD).[7] This foundational data provides an initial roadmap of the structural features to anticipate, such as rings or multiple bonds.
Molecular Formula: C₁₃H₁₃F₃O₃
Index of Hydrogen Deficiency (IHD) Calculation: The IHD is calculated using the formula: IHD = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.
For C₁₃H₁₃F₃O₃: IHD = 13 - (13/2) - (3/2) + (0/2) + 1 IHD = 13 - 6.5 - 1.5 + 1 IHD = 6
An IHD of 6 immediately suggests a significant degree of unsaturation. This is accounted for by:
-
One Phenyl Ring: Accounts for 4 degrees of unsaturation (one ring and three double bonds).
-
Two Carbonyl Groups (C=O): The ketone and the carboxylic acid each contribute one degree of unsaturation, for a total of 2.
This initial calculation aligns perfectly with the proposed structure, providing the first layer of validation.
Mass Spectrometry: The Molecular Blueprint and Fragmentation Pathway
Mass spectrometry serves two primary functions: the precise determination of molecular mass to confirm the elemental composition and the analysis of fragmentation patterns to reveal structural motifs.[4][5][8]
Expertise & Causality: For a molecule of this nature, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice for accurate mass determination. For fragmentation analysis, a harder technique like Electron Ionization (EI) is invaluable for creating a reproducible fragmentation "fingerprint."
Expected Mass Spectrometry Data
| Technique | Expected m/z (Da) | Interpretation |
| HRMS (ESI) | 275.0844 [M-H]⁻ | Confirms the molecular formula C₁₃H₁₃F₃O₃ (Calculated mass for C₁₃H₁₂F₃O₃⁻: 275.0744) |
| EI-MS | 276 [M]⁺ | Molecular ion peak |
| EI-MS | 259 | Loss of OH radical (·OH) from the carboxylic acid |
| EI-MS | 231 | Loss of carboxyl group (·COOH) |
| EI-MS | 173 | Cleavage alpha to the ketone, yielding the [C₈H₄F₃O]⁺ fragment (4-trifluoromethylbenzoyl cation) |
| EI-MS | 145 | Loss of CO from the benzoyl cation, yielding the [C₇H₄F₃]⁺ fragment (4-trifluoromethylphenyl cation)[9] |
| EI-MS | 103 | Cleavage of the C4-C5 bond, yielding the [C₅H₇O₂]⁺ fragment |
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC: Use a standard non-polar column (e.g., DB-5ms). Set an appropriate temperature program, for instance, starting at 100°C, holding for 1 minute, then ramping at 15°C/min to 280°C and holding for 5 minutes.
-
MS: Set the ionization mode to Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to 400.[8]
-
-
Injection: Inject 1 µL of the sample solution.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing observed fragments to the expected masses to deduce the connectivity of the structural components.
Infrared Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the specific functional groups present in a molecule based on their characteristic vibrational frequencies.[4][10]
Expertise & Causality: The presence of both a carboxylic acid and a ketone requires careful examination of the carbonyl region. The carboxylic acid O-H stretch is expected to be a very broad signal, a hallmark of hydrogen bonding, which distinguishes it from sharper alcohol O-H signals.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300-2500 (very broad) | Carboxylic Acid | O-H stretch |
| ~1710 | Carboxylic Acid | C=O stretch[11] |
| ~1690 | Aryl Ketone | C=O stretch[12] |
| ~1600, ~1480 | Aromatic Ring | C=C stretches |
| ~1320 | Trifluoromethyl | C-F symmetric stretch |
| ~1170, ~1130 | Trifluoromethyl | C-F asymmetric stretches |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups. The presence of the broad O-H band and two distinct C=O bands provides strong evidence for the keto-acid structure.
Nuclear Magnetic Resonance: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environment of each ¹H, ¹³C, and ¹⁹F nucleus.[4][5] A combination of 1D and 2D NMR experiments is essential for an unambiguous assignment.
¹H NMR Spectroscopy: Proton Environments and Connectivity
Expertise & Causality: The para-substitution on the phenyl ring will result in a characteristic AA'BB' system, appearing as two distinct doublets. The aliphatic chain protons will show predictable splitting patterns based on their neighboring protons, allowing for a sequential walk along the chain.
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Causality: The electron-withdrawing nature of the trifluoromethyl group will deshield the attached aromatic carbon (C4') and cause it to appear as a quartet due to one-bond C-F coupling.[13] The two carbonyl carbons will be the most downfield signals in the aliphatic region.
¹⁹F NMR Spectroscopy: The Fluorine Signature
Expertise & Causality: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine atoms.[14][15][16] For a CF₃ group on an aromatic ring, a single sharp resonance is expected.
Predicted NMR Data Summary
| Nucleus | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~12.0 | br s | 1H | -COOH |
| ¹H | ~8.10 | d | 2H | H2', H6' |
| ¹H | ~7.80 | d | 2H | H3', H5' |
| ¹H | ~3.10 | t | 2H | H5 |
| ¹H | ~2.45 | t | 2H | H2 |
| ¹H | ~2.00 | p | 2H | H3 |
| ¹H | ~1.70 | p | 2H | H4 |
| ¹³C | ~198.0 | s | - | C6 (Ketone C=O) |
| ¹³C | ~178.0 | s | - | C1 (Acid C=O) |
| ¹³C | ~139.0 | s | - | C4' |
| ¹³C | ~134.0 | q | - | C1' |
| ¹³C | ~129.0 | s | - | C2', C6' |
| ¹³C | ~126.0 | q | - | C3', C5' |
| ¹³C | ~124.0 | q (¹JCF ≈ 272 Hz) | - | -CF₃ |
| ¹³C | ~37.0 | s | - | C5 |
| ¹³C | ~33.0 | s | - | C2 |
| ¹³C | ~24.0 | s | - | C3 |
| ¹³C | ~20.0 | s | - | C4 |
| ¹⁹F | ~ -63.0 | s | - | -CF₃ |
Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, p=pentet, br=broad
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum using an appropriate reference standard (e.g., CFCl₃).
-
2D NMR Acquisition (Essential for Confirmation):
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. This will confirm the -CH₂-CH₂-CH₂-CH₂- sequence.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This definitively assigns the ¹H and ¹³C signals of the aliphatic chain.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the key experiment to link the fragments. Crucial correlations to look for are from the H5 protons to the C6 ketone carbonyl and the C1' aromatic carbon, and from the H2' protons to the C6 ketone.
-
Integrated Workflow and Final Confirmation
The power of this multi-technique approach lies in the convergence of data. Each experiment provides a piece of the puzzle, and together they form a self-validating system.
Caption: Integrated workflow for structure elucidation.
The final structure is confirmed as follows:
-
HRMS validates the elemental formula C₁₃H₁₃F₃O₃.
-
IR confirms the presence of a carboxylic acid, a ketone, an aromatic ring, and a trifluoromethyl group.
-
¹H and ¹³C NMR account for all 13 protons and 13 carbons, with chemical shifts and multiplicities consistent with the proposed structure.
-
¹⁹F NMR confirms the trifluoromethyl group.
-
2D NMR (COSY, HSQC, HMBC) unequivocally establishes the connectivity between the 4-trifluoromethylbenzoyl group and the 5-carboxypentyl chain, locking all fragments into the single, correct structure of this compound.
References
-
Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. PubMed. Available at: [Link]
-
(PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. ResearchGate. Available at: [Link]
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6-Oxohexanoic acid | C6H10O3 | CID 440918. PubChem. Available at: [Link]
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Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile | Request PDF. ResearchGate. Available at: [Link]
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Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]
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Keto acid. Wikipedia. Available at: [Link]
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Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. Available at: [Link]
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Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]
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Understanding Keto Acids: The Biochemical Powerhouses. Oreate AI Blog. Available at: [Link]
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Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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Structure Elucidation of Organic Compounds. YouTube. Available at: [Link]
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Available at: [Link]
-
IR-RA spectra for all α-keto acids studied here. ResearchGate. Available at: [Link]
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An Overview of Fluorine NMR. ResearchGate. Available at: [Link]
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Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Structure-Guided Engineering of α-Keto Acid Decarboxylase for the Production of Higher Alcohols at Elevated Temperature. PubMed. Available at: [Link]
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Write the structure of the -keto acid produced by oxidative deam... Pearson+. Available at: [Link]
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Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]
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Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]
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Infrared Spectroscopy. University of Calgary. Available at: [Link]
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General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. Available at: [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. Available at: [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
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α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Available at: [Link]
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UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. eGyanKosh. Available at: [Link]
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A Technical Guide to the Starting Materials for the Synthesis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a trifluoromethyl-substituted aromatic ketone linked to a hexanoic acid chain, offers a unique combination of lipophilicity, metabolic stability, and a reactive handle for further chemical modifications. The trifluoromethyl group is a well-regarded bioisostere for various functional groups, often enhancing pharmacokinetic properties such as metabolic stability and membrane permeability in drug candidates. The selection of an efficient, scalable, and cost-effective synthetic route is paramount, and this decision begins with a thorough understanding of the available starting materials. This guide provides an in-depth analysis of the primary synthetic strategies and the critical considerations for selecting the core precursors for this target molecule.
Retrosynthetic Analysis: Deconstructing the Target
A retrosynthetic approach to this compound reveals several logical bond disconnections, pointing towards plausible synthetic routes and their requisite starting materials. The most prominent disconnection is at the bond between the aromatic ring and the carbonyl carbon, suggesting a Friedel-Crafts acylation reaction. An alternative disconnection can be envisioned at the C5-C6 bond, indicating a pathway involving a Grignard reagent.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthetic Pathway: Friedel-Crafts Acylation
The most direct and industrially favored method for constructing the this compound scaffold is the Friedel-Crafts acylation.[1][2] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[3]
Core Starting Materials
-
Aromatic Substrate: (Trifluoromethyl)benzene (also known as benzotrifluoride).
-
Acylating Agent: Adipoyl chloride or adipic anhydride.
Causality Behind Experimental Choices
The trifluoromethyl (-CF₃) group is a moderate to strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[4][5] This deactivation makes the reaction more challenging than the acylation of simple benzene or toluene and dictates several key experimental parameters:
-
Choice of Acylating Agent: Adipoyl chloride is significantly more reactive than adipic anhydride. For a deactivated substrate like trifluoromethylbenzene, using the more electrophilic adipoyl chloride is highly recommended to achieve a reasonable reaction rate and yield.
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is the most common and cost-effective Lewis acid for this transformation.[6] Due to the deactivation of the ring and the formation of a complex between the catalyst and the product ketone, a stoichiometric amount or even a slight excess of AlCl₃ is typically required.[1]
-
Solvent: A non-polar, inert solvent is necessary. Dichloromethane or 1,2-dichloroethane are common choices. In some cases, using an excess of the aromatic substrate (trifluoromethylbenzene) as the solvent can be effective.
-
Reaction Conditions: Elevated temperatures are often necessary to drive the reaction to completion with a deactivated substrate.
Caption: Workflow for Friedel-Crafts Acylation.
Representative Experimental Protocol
The following is a representative, field-proven protocol adapted for the acylation of a deactivated aromatic ring. Exact conditions may require optimization.
-
Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber). The apparatus is dried thoroughly and maintained under an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The slurry is cooled to 0-5 °C using an ice bath.
-
Substrate Addition: (Trifluoromethyl)benzene (1.0 equivalent) is added to the cooled slurry.
-
Acylating Agent Addition: Adipoyl chloride (1.05 equivalents) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux (approx. 40 °C for dichloromethane) for 4-8 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.
-
Quenching: The reaction mixture is cooled to room temperature and then slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with water, then with brine, and finally dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel to yield this compound.
Alternative Synthetic Pathway: Grignard Reaction
An alternative, though often less direct, route involves the use of an organometallic reagent, specifically a Grignard reagent.
Core Starting Materials
-
Aryl Halide: 1-Bromo-4-(trifluoromethyl)benzene or 1-Iodo-4-(trifluoromethyl)benzene.
-
Electrophilic Partner: A C6 chain with a suitable electrophile, such as adipic semialdehyde methyl ester or δ-valerolactone followed by oxidation.
Causality Behind Experimental Choices
This route builds the carbon skeleton differently. The key step is the nucleophilic attack of the Grignard reagent, (CF₃)C₆H₄-MgBr, on an electrophilic carbonyl.
-
Grignard Formation: The Grignard reagent is prepared by reacting 1-bromo-4-(trifluoromethyl)benzene with magnesium turnings in an anhydrous ether solvent like THF or diethyl ether. Strict anhydrous conditions are critical to prevent quenching of the highly reactive organometallic species.
-
Reaction with Electrophile: The choice of the C6 electrophile is crucial. Reacting the Grignard reagent with a protected aldehyde-ester like methyl 5-formylpentanoate would yield a secondary alcohol, which must then be oxidized to the target ketone. This adds a step to the synthesis compared to the Friedel-Crafts route.
-
Oxidation: The intermediate secondary alcohol would require oxidation using standard reagents like pyridinium chlorochromate (PCC) or a Swern oxidation.
While chemically sound, this multi-step approach is generally less efficient and more complex for industrial-scale production compared to the direct Friedel-Crafts acylation.
Comparative Analysis of Starting Materials
| Feature | Route A: Friedel-Crafts Acylation | Route B: Grignard Reaction |
| Aromatic Precursor | (Trifluoromethyl)benzene | 1-Bromo-4-(trifluoromethyl)benzene |
| C6 Chain Precursor | Adipoyl Chloride / Adipic Anhydride | Adipic Semialdehyde derivative / Lactone |
| Key Reagents | AlCl₃ (stoichiometric) | Mg metal, Oxidizing agent (e.g., PCC) |
| Number of Steps | Typically 1 main step | 2-3 main steps (Grignard, Oxidation) |
| Scalability | High | Moderate |
| Cost-Effectiveness | Generally more cost-effective | Higher cost due to more steps and reagents |
| Key Challenges | Handling AlCl₃, HCl off-gassing, reaction on a deactivated ring. | Strict anhydrous conditions, multi-step process. |
Conclusion
For the synthesis of this compound, the Friedel-Crafts acylation stands out as the superior strategy from the perspective of process efficiency, scalability, and economics. The key starting materials—trifluoromethylbenzene and adipoyl chloride —are readily available commercial chemicals. The primary technical challenge lies in managing the reactivity of the deactivated aromatic ring, which necessitates the use of the more reactive acyl chloride and carefully controlled, potentially elevated temperature conditions with a stoichiometric amount of aluminum chloride catalyst. While alternative routes like the Grignard reaction are mechanistically feasible, they typically involve more synthetic steps and are less atom-economical, making them less attractive for large-scale production. A thorough understanding of the principles governing Friedel-Crafts acylation on electron-poor substrates is therefore essential for any researcher or development professional aiming to synthesize this valuable chemical intermediate.
References
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
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Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available at: [Link]
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Chemistry LibreTexts. Friedel-Crafts Reactions. Available at: [Link]
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University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Available at: [Link]
-
chemguide. Friedel-Crafts Acylation of Benzene. Available at: [Link]
-
Reddit. Friedel-Crafts reactions with Deactivating groups. Available at: [Link]
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Frontiers in Chemistry. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available at: [Link]
- Google Patents. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
- Google Patents. US5866093A - Method of preparing LiPF6.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
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13C NMR analysis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid
Title: Structural Validation and Spectral Analysis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic Acid: A High-Resolution
Part 1: Executive Summary & Strategic Context
The Molecule: this compound (CAS: Variable/Derivative) is a critical bifunctional intermediate often utilized in the synthesis of histone deacetylase (HDAC) inhibitors and ROR
The Analytical Challenge:
Standard proton NMR (
Scope of this Guide:
This whitepaper details the acquisition, processing, and interpretation of
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducible data that can distinguish between the target molecule and potential regioisomers (e.g., meta-substituted byproducts), follow this optimized protocol.
Sample Preparation
-
Solvent Selection: DMSO-d
is the mandatory solvent.[1] -
Concentration: 30–50 mg in 0.6 mL solvent.[1]
-
Reasoning:
C is only 1.1% naturally abundant.[1] High concentration is required to resolve the low-intensity quartets of the group within a reasonable timeframe.
-
Instrument Parameters (The "Pro-Tip" Setup)
Standard default parameters often miss the quaternary carbons in this molecule.[1] Use the following custom setup:
| Parameter | Setting | Technical Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons to simplify the spectrum to singlets (except for C-F coupling).[1] |
| Relaxation Delay (D1) | 3.0 – 5.0 seconds | Critical: The quaternary carbonyl (C6) and the |
| Spectral Width | 240 ppm | Must capture the ketone carbonyl (~198 ppm) and the carboxylic acid (~174 ppm).[1] |
| Scans (NS) | Required to resolve the | |
| Temperature | 298 K (25°C) | Standardize to prevent chemical shift drifting of the exchangeable acid proton. |
Part 3: Structural Analysis & Interpretation
The Logic of Fluorine Coupling
The defining feature of this spectrum is the splitting caused by the three equivalent fluorine atoms (
-
Rule: Multiplicity =
, where is the number of fluorine atoms.[1] -
Result: All carbons in the aromatic ring (and the
carbon itself) will appear as quartets ( ), with coupling constants ( ) decaying with distance.[1]
Spectral Assignment Table
Reference: 100 MHz
| Carbon Position | Type | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| C6 | Ketone (C=O) | 198.5 – 199.5 | Singlet | - | Deshielded by conjugation with aryl ring.[1] |
| C1 | Acid (COOH) | 174.0 – 175.0 | Singlet | - | Typical aliphatic carboxylic acid range.[1] |
| C1' | Aromatic (Quat) | 140.0 – 141.0 | Singlet (broad) | ~1 Hz (unresolved) | Ipso to ketone.[1] Furthest from F, minimal splitting.[1] |
| C4' | Aromatic (Quat) | 132.0 – 133.0 | Quartet | Ipso to | |
| C2', C6' | Aromatic (CH) | 128.5 – 129.5 | Singlet/Broad | - | Ortho to ketone.[1] Coupling to F is negligible ( |
| C3', C5' | Aromatic (CH) | 125.5 – 126.5 | Quartet | Meta to ketone.[1] Close enough to F to show splitting.[1][2] | |
| -CF | Trifluoromethyl | 123.0 – 125.0 | Quartet | The "Super Quartet."[1] Huge splitting dominates this region.[1] | |
| C5 | Aliphatic ( | 37.5 – 38.5 | Singlet | - | |
| C2 | Aliphatic ( | 33.5 – 34.5 | Singlet | - | |
| C4 | Aliphatic ( | 23.0 – 24.0 | Singlet | - | Internal chain.[1] |
| C3 | Aliphatic ( | 24.0 – 25.0 | Singlet | - | Internal chain.[1] |
Note: The chemical shift of the
quartet often overlaps with the aromatic C3'/C5' signals.[1] Zoom in heavily to distinguish the wide legs of thequartet from the narrow legs of the quartet.
Part 4: Visualization of Structural Logic
The following diagram illustrates the connectivity and the propagation of the J-coupling through the aromatic system.
Caption: Connectivity map highlighting the propagation of C-F coupling from the trifluoromethyl group through the aromatic ring.
Part 5: Troubleshooting & Quality Control
Common Impurities
-
Adipic Acid: If the Friedel-Crafts acylation was incomplete, you will see a singlet at ~174 ppm (COOH) but no ketone peak at 199 ppm and no aromatic signals.[1]
-
Regioisomers (ortho-substitution): The steric bulk of the
group usually directs para, but ortho isomers are possible.[1]
The "Missing" Carbonyl
If the ketone peak at ~199 ppm is invisible:
-
Cause: The relaxation delay (D1) is too short. The quaternary carbon cannot relax back to equilibrium between pulses.[1]
-
Fix: Increase D1 to 5 seconds or increase the number of scans (NS) by factor of 4.
References
-
Oregon State University. (n.d.).[1]
C NMR Chemical Shift Ranges and Solvents. Retrieved from [Link][1] -
Abraham, R. J., et al. (2006).[1][3]
H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link] -
Royal Society of Chemistry. (2011).[1][2] Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids (Supporting Info - NMR Data). Chemical Communications.[1][2][4] Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2021).[1] Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as ROR
t inverse agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
Technical Guide: Mass Spectrometry of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic Acid
This technical guide details the mass spectrometry (MS) characterization of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid , a critical intermediate often encountered in the synthesis of histone deacetylase (HDAC) inhibitors and PPAR agonists. This guide synthesizes physicochemical analysis, ionization behavior, and fragmentation mechanics to provide a robust protocol for identification and quantification.
Chemical Context & Physicochemical Profile[1][2][3][4][5]
This compound (C₁₃H₁₃F₃O₃) combines a lipophilic, electron-withdrawing trifluoromethyl-phenyl "head" with a polar, ionizable hexanoic acid "tail." This amphiphilic nature dictates specific requirements for chromatographic retention and ionization polarity.
Physicochemical Summary
| Property | Value / Characteristic | MS Implication |
| Molecular Weight | 274.24 g/mol | Monoisotopic Mass: 274.0817 Da |
| LogP (Predicted) | ~3.2 | Requires high % organic (ACN/MeOH) for elution on C18. |
| pKa (Acid) | ~4.8 (Carboxylic acid) | Ionizes efficiently in ESI(-) at neutral/basic pH. |
| pKa (Ketone) | ~ -6 (Conjugated) | Protonation in ESI(+) requires acidic mobile phase. |
| Key Moiety | 4-CF₃-Phenyl | Distinctive mass defect; generates stable aryl cations. |
Ionization & Method Development
Polarity Selection
While the carboxylic acid moiety suggests Negative Electrospray Ionization (ESI-), the conjugated ketone allows for Positive Electrospray Ionization (ESI+).
-
ESI(-): Preferred for quantitation . Generates a stable [M-H]⁻ ion (m/z 273) with lower background noise.
-
ESI(+): Preferred for structural elucidation . The protonated precursor [M+H]⁺ (m/z 275) yields rich fragmentation data regarding the aromatic head group and alkyl chain.
Chromatographic Conditions
The trifluoromethyl group significantly increases retention on reverse-phase columns compared to non-fluorinated analogs.
-
Stationary Phase: C18 (e.g., Acquity UPLC BEH C18) or Phenyl-Hexyl (offers alternative selectivity via π-π interactions with the aromatic ring).
-
Mobile Phase A: Water + 0.1% Formic Acid (essential for ESI+ protonation).
-
Mobile Phase B: Acetonitrile (preferred over MeOH for sharper peak shape with fluorinated compounds).
-
Gradient: 5% B to 95% B. Expect elution late in the gradient due to the CF₃ group.
Fragmentation Mechanisms (MS/MS)[1][2][3][5][6][7][8]
Understanding the fragmentation pathways is critical for distinguishing this compound from potential impurities (e.g., defluorinated byproducts or chain-shortened homologs).
ESI(+) Fragmentation Pathway (Precursor m/z 275)
In positive mode, the charge localizes on the carbonyl oxygen of the ketone or the carboxylic acid.
-
Acylium Ion Formation (Diagnostic Peak):
-
Mechanism: Alpha-cleavage adjacent to the ketone carbonyl.[1]
-
Transition: m/z 275
m/z 173 -
Structure: [4-CF₃-Ph-C≡O]⁺
-
Significance: This is the "fingerprint" ion confirming the integrity of the trifluoromethyl-phenyl-ketone moiety.
-
-
Aryl Cation Formation:
-
Mechanism: Neutral loss of CO from the acylium ion.
-
Transition: m/z 173
m/z 145 -
Structure: [4-CF₃-Ph]⁺
-
Significance: Confirms the presence of the trifluoromethyl group on the ring.
-
-
Water Loss:
-
Mechanism: Elimination of H₂O from the carboxylic acid tail.
-
Transition: m/z 275
m/z 257 -
Significance: Confirms the presence of the free acid group.[2]
-
ESI(-) Fragmentation Pathway (Precursor m/z 273)
-
Decarboxylation:
-
Mechanism: Loss of CO₂ from the carboxylate group.
-
Transition: m/z 273
m/z 229 -
Structure: [4-CF₃-Ph-C(=O)-(CH₂)₄]⁻
-
Visualization of Fragmentation Logic
Figure 1: Proposed ESI(+) fragmentation pathway. The Acylium ion (m/z 173) is the primary diagnostic fragment.
Experimental Protocol: Self-Validating System
To ensure data integrity, use this protocol which includes built-in checks for system performance.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Validation Check: The solution must be clear. Turbidity indicates precipitation due to the hydrophobic CF₃ group; increase organic content if observed.
Step 2: MS Tune Parameters (Generic Q-TOF/Triple Quad)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Keep moderate to prevent in-source fragmentation of the labile alkyl chain).
-
Source Temp: 120°C
-
Desolvation Temp: 350°C
-
Collision Energy (CE):
-
Ramp 10–40 eV.
-
Note: m/z 173 appears at lower CE (~15-20 eV); m/z 145 requires higher CE (~30-40 eV).
-
Step 3: Data Acquisition & Criteria
-
Full Scan (MS1): Verify monoisotopic peak at m/z 275.08 (ESI+) or 273.07 (ESI-).
-
Product Ion Scan (MS2): Trigger on 275.08.
-
Acceptance Criteria:
-
Base peak in MS2 should be m/z 173 or 257 depending on CE.
-
Presence of m/z 145 confirms the fluorinated ring.
-
Absence of m/z 105 (indicates defluorination to benzoyl cation, a common impurity).
-
Diagnostic Reference Table
| m/z (ESI+) | Fragment Identity | Formula | Origin |
| 275.09 | [M+H]⁺ | C₁₃H₁₄F₃O₃⁺ | Protonated Molecule |
| 257.08 | [M+H - H₂O]⁺ | C₁₃H₁₂F₃O₂⁺ | Loss of water from COOH |
| 173.02 | [CF₃-Ph-CO]⁺ | C₈H₄F₃O⁺ | Alpha-cleavage (Acylium) |
| 145.03 | [CF₃-Ph]⁺ | C₇H₄F₃⁺ | Aryl cation (Loss of CO) |
References
- Holčapek, M., et al. (2010). Mass spectrometry of organic compounds. CRC Press.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[2] (Mechanisms of McLafferty rearrangement and alpha-cleavage).
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of substituted acetophenones. National Institute of Standards and Technology. [Link]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[2] (Interpretation of aromatic trifluoromethyl signatures).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Infrared Spectroscopy of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic Acid
This guide details the infrared (IR) spectroscopic characterization of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid , a critical intermediate in the synthesis of pharmaceutical agents such as ROR
Executive Summary
Compound: this compound
CAS: 502651-38-9
Molecular Formula: C
This guide provides a rigorous framework for the identification and purity assessment of this compound using Fourier Transform Infrared (FTIR) spectroscopy. The molecule presents a unique spectroscopic challenge due to the presence of two distinct carbonyl environments (carboxylic acid vs. aryl ketone) and a strongly electronegative trifluoromethyl group. Correct interpretation of these overlapping and coupled vibrations is essential for validating structural integrity during drug development.
Structural & Vibrational Framework
To accurately interpret the spectrum, the molecule must be deconstructed into its constituent vibrational oscillators. The structure consists of a flexible aliphatic chain terminating in a carboxylic acid, linked to a rigid aromatic system substituted with a trifluoromethyl group.
Key Functional Groups
-
Carboxylic Acid (C1): Exhibits strong hydrogen bonding, resulting in broad O-H stretching and a characteristic dimerized C=O stretch.
-
Aryl Ketone (C6): The carbonyl at position 6 is conjugated with the benzene ring, lowering its vibrational frequency relative to the acid carbonyl.
-
Trifluoromethyl Group (-CF
): A powerful electron-withdrawing group that induces intense, complex bands in the fingerprint region (1000–1350 cm ). -
Para-Substituted Benzene: The 1,4-substitution pattern dictates specific out-of-plane (OOP) bending modes useful for confirming regio-isomerism.
Visualization of Vibrational Modes
The following diagram maps the molecular structure to its primary IR absorption bands.
Figure 1: Vibrational mapping of functional groups to expected wavenumbers.
Experimental Methodology
Sample Preparation
For high-fidelity spectra, the Attenuated Total Reflectance (ATR) method is recommended due to the compound's solid state and potential for polymorphism.
-
Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent).[1]
-
Crystal: Diamond or ZnSe (Diamond preferred for durability against hard crystals).
-
Resolution: 4 cm
. -
Scans: 32 (screening) or 64 (publication quality).
-
Background: Air background collected immediately prior to sample loading.
Protocol:
-
Clean the ATR crystal with isopropanol and ensure it is dry.
-
Place ~5 mg of the solid sample onto the crystal center.
-
Apply pressure using the anvil clamp until the spectral preview shows saturated intensity (approx. 80-90% transmittance baseline).
-
Acquire spectrum from 4000 to 600 cm
.
Spectral Analysis & Band Assignment
The spectrum of this compound is dominated by the competition between the two carbonyls and the intense C-F stretching. The following table synthesizes data from fragment analogs (4'-trifluoromethylacetophenone and adipic acid derivatives) to provide high-confidence assignments.
| Frequency (cm | Intensity | Vibrational Mode | Structural Origin |
| 2500 – 3300 | Medium, Broad | O-H Stretch | Carboxylic acid dimer (hydrogen bonded). |
| 3000 – 3100 | Weak | C-H Stretch (sp | Aromatic ring protons. |
| 2850 – 2950 | Medium | C-H Stretch (sp | Aliphatic hexanoic chain (-CH |
| 1710 ± 5 | Strong | C=O Stretch | Carboxylic acid carbonyl (dimer). |
| 1685 ± 5 | Strong | C=O Stretch | Aryl ketone (conjugated with phenyl ring). |
| 1605, 1580 | Medium | C=C Stretch | Aromatic ring skeletal vibrations. |
| 1410 – 1460 | Medium | CH | Aliphatic chain deformation. |
| 1325 ± 10 | Very Strong | C-F Stretch (Asym) | Trifluoromethyl group (diagnostic band). |
| 1100 – 1200 | Strong | C-F Stretch (Sym) | Trifluoromethyl group (multiple bands). |
| 830 – 840 | Strong | C-H Out-of-Plane | Para-substituted benzene (2 adjacent H). |
Critical Interpretation Notes
-
The "Twin Carbonyl" Feature: You will observe two distinct carbonyl peaks. The higher frequency band (~1710 cm
) corresponds to the acid . The lower frequency band (~1685 cm ) corresponds to the ketone . The ketone frequency is lowered due to resonance conjugation with the aromatic ring. -
The C-F "Blanket": The region between 1000 and 1350 cm
will be heavily populated by C-F stretching modes. These are typically the strongest peaks in the spectrum, often obscuring the C-O stretch of the carboxylic acid. -
Purity Check (Nitrile): If the compound was synthesized via the Grignard reaction of 4-trifluoromethylbenzonitrile, a sharp peak at ~2230 cm
indicates unreacted starting material (C N stretch).
Quality Control Workflow
The following logic tree outlines the procedure for validating the identity and purity of the compound based on its spectral features.
Figure 2: Quality Control Decision Tree for spectral validation.
References
-
NIST Mass Spectrometry Data Center. IR Spectrum of 6-Phenylhexanoic acid. NIST Standard Reference Database. Link
-
Coblentz Society. IR Spectrum of 3'-(Trifluoromethyl)acetophenone. NIST Chemistry WebBook, SRD 69. Link
-
Nakajima, R., et al. (2021).[2] Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as ROR
t inverse agonists showing favorable ADME profile.[2] Bioorganic & Medicinal Chemistry Letters, 36, 127786. Link -
Beg, M. A. A., & Clark, H. C. (1962). Chemistry of the Trifluoromethyl Group: Part V. Infrared Spectra of Some Phosphorus Compounds Containing CF3. Canadian Journal of Chemistry, 40(3), 393-398. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 440918, 6-Oxohexanoic acid.Link
Sources
6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid as a research chemical
Executive Summary
6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid (CAS: 502651-38-9) is a specialized aryl-keto acid intermediate critical to the development of lipophilic histone deacetylase (HDAC) inhibitors, PPAR ligands, and metabolic probes. Characterized by a trifluoromethyl-substituted benzoyl "cap" linked to a carboxylic acid via a five-carbon alkyl chain, this molecule serves as a robust scaffold for introducing metabolic stability and 19F-NMR traceability into bioactive ligands.
This guide provides a definitive technical analysis of its physicochemical properties, an optimized synthesis protocol overcoming the limitations of traditional Friedel-Crafts acylation on deactivated rings, and its strategic application in structure-activity relationship (SAR) campaigns.
Chemical Identity & Physicochemical Properties
This compound functions as a "Cap-Linker" module. The trifluoromethyl group (
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 502651-38-9 |
| Molecular Formula | |
| Molecular Weight | 274.24 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| pKa (Calc.) | ~4.75 (Carboxylic acid) |
| LogP (Calc.) | ~3.2 (High lipophilicity due to |
| SMILES | O=C(O)CCCCC(C1=CC=C(C(F)(F)F)C=C1)=O |
Synthetic Methodology: The "Deactivated Ring" Challenge
Mechanistic Insight: Why Friedel-Crafts Fails
Standard synthesis of aryl-keto acids involves Friedel-Crafts acylation of benzene with adipoyl chloride. However, the trifluoromethyl group is a strong electron-withdrawing group (EWG), severely deactivating the benzene ring. Attempting direct acylation on (trifluoromethyl)benzene typically results in:
-
Low Yields: <10% conversion due to the deactivated nucleophile.
-
Harsh Conditions: Requirement for extreme temperatures (
) which degrades the aliphatic chain.
Recommended Protocol: Organometallic Addition to Half-Ester
To bypass ring deactivation, the reverse-polarity approach is required. We utilize a Grignard reagent derived from 4-bromobenzotrifluoride reacting with a mono-protected adipic acid derivative.
Reaction Scheme (DOT Visualization):
Caption: Optimized organometallic synthesis pathway avoiding Friedel-Crafts limitations on deactivated arenes.
Step-by-Step Experimental Protocol
Step 1: Preparation of Grignard Reagent
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon atmosphere.
-
Activation: Add Magnesium turnings (1.1 eq) and a crystal of Iodine.
-
Addition: Add 4-bromobenzotrifluoride (1.0 eq) in anhydrous THF dropwise. Initiate reflux with a heat gun if necessary. Stir for 1 hour until Mg is consumed.
Step 2: Acylation (The Critical Step)
-
Cooling: Cool the Grignard solution to -78°C (Dry ice/Acetone bath). Rationale: Low temperature prevents double-addition of the Grignard to the ketone product.
-
Electrophile: Dissolve Ethyl 6-chloro-6-oxohexanoate (Ethyl adipoyl chloride, 1.05 eq) in THF and add dropwise over 30 minutes.
-
Catalysis (Optional): Addition of
(1 mol%) can facilitate the coupling if the Grignard is sluggish. -
Warm-up: Allow reaction to warm to
over 2 hours. Quench with saturated .
Step 3: Hydrolysis
-
Isolate the intermediate ester via extraction (EtOAc).
-
Dissolve in THF/Water (1:1). Add
(2.0 eq). Stir at RT for 4 hours. -
Acidify to pH 2 with 1M HCl to precipitate the target acid. Recrystallize from Hexane/EtOAc.
Applications in Drug Discovery
HDAC Inhibitor Design (SAHA Analogs)
This molecule is a direct precursor to hydroxamic acid-based HDAC inhibitors. The 6-carbon chain serves as the "linker" that spans the enzyme's hydrophobic tunnel, placing the zinc-binding group (ZBG) at the active site.
-
Transformation: The carboxylic acid is converted to a hydroxamic acid (
) via coupling with hydroxylamine. -
Advantage: The 4-CF3 group occupies the "Cap" region of the HDAC surface, improving potency against Class IIa HDACs compared to the standard phenyl cap.
19F-NMR Reporter Probes
The trifluoromethyl group is a sensitive NMR handle.
-
Application: In fragment-based drug discovery (FBDD), this molecule can be used to screen for binding affinity. The 19F signal will shift or broaden upon binding to a protein target (e.g., PPAR
or ROR t), providing a direct readout of occupancy without radiolabeling.
Metabolic Blocking
In standard phenyl-containing drugs, the para-position is a "soft spot" for Cytochrome P450 oxidation (hydroxylation).
-
Strategy: Replacing the p-H with p-CF3 blocks this metabolic route, significantly extending the half-life (
) of the resulting drug candidate.
Safety & Handling
-
Hazard Identification: Irritant (Skin/Eye).
-
Storage: Store at 2-8°C under inert gas. The ketone is stable, but the carboxylic acid can decarboxylate under extreme heat (
). -
Incompatibility: Avoid strong oxidizers and reducing agents (e.g.,
will reduce both the ketone and acid).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 440918, 6-Oxohexanoic acid (Analog Reference). PubChem.[1][2] Available at: [Link]
-
Nakajima, R., et al. (2021). Discovery of 6-oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists.[3] Bioorganic & Medicinal Chemistry Letters.[1] Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Limitations on Deactivated Rings. Organic Chemistry Portal. Available at: [Link]
Sources
Methodological & Application
Strategic Utilization of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic Acid in Drug Design
This guide details the strategic application, synthesis, and experimental protocols for 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid (CAS 502651-38-9). It is designed for medicinal chemists utilizing this compound as a privileged scaffold for zinc-dependent enzyme inhibitors (HDAC, MMP) and as a metabolic probe.
Executive Summary & Chemical Biology Profile
This compound is a versatile "Cap-Linker" building block used primarily in the design of Histone Deacetylase (HDAC) and Matrix Metalloproteinase (MMP) inhibitors.
Structurally, it provides three critical pharmacophoric elements:
-
The Cap (4-CF3-Phenyl): A lipophilic, metabolically stable surface recognition group. The trifluoromethyl moiety blocks para-hydroxylation (a common metabolic soft spot) and increases membrane permeability.
-
The Linker (6-Oxo-hexanoyl chain): Provides a ~6-7 Å spacer between the cap and the zinc-binding group (ZBG), optimal for spanning the hydrophobic tunnel of HDAC enzymes (specifically Class I and IIb). The ketone functionality at C6 adds rigidity and a hydrogen bond acceptor compared to a saturated alkyl chain.
-
The Anchor (Carboxylic Acid): A precursor for generating Zinc-Binding Groups (ZBGs) such as hydroxamic acids (via coupling with hydroxylamine) or benzamides.
Physicochemical Profile
| Property | Value | Significance in Drug Design |
| Formula | C₁₃H₁₃F₃O₃ | -- |
| MW | 274.24 g/mol | Fragment-like, allows room for elaboration. |
| LogP (Calc) | ~3.2 | High lipophilicity aids cell penetration; requires formulation optimization. |
| pKa | ~4.5 (COOH) | Standard carboxylate behavior; suitable for amide coupling. |
| H-Bond Don/Acc | 1 / 3 | Balanced profile for intracellular targets. |
Synthesis Protocol: The Grignard-Anhydride Route
Context: Direct Friedel-Crafts acylation of trifluoromethylbenzene is often low-yielding due to the strong electron-withdrawing nature of the -CF₃ group, which deactivates the aromatic ring. The Grignard addition to adipic anhydride is the preferred, high-fidelity protocol for synthesizing this keto-acid.
Reaction Scheme
Step 1: Formation of Grignard Reagent from 1-bromo-4-(trifluoromethyl)benzene. Step 2: Nucleophilic attack on Adipic Anhydride (ring opening).
Detailed Methodology
Reagents:
-
1-Bromo-4-(trifluoromethyl)benzene (1.0 equiv)
-
Magnesium turnings (1.1 equiv, iodine activated)
-
Adipic anhydride (1.0 equiv) [Note: Can be generated in situ from adipic acid + acetic anhydride if commercial stock is unavailable, but commercial is preferred].
-
THF (Anhydrous), Ammonium Chloride (sat. aq.), HCl (1M).
Step-by-Step Procedure:
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, add Mg turnings.
-
Add a crystal of iodine and heat gently until iodine vaporizes to activate Mg.
-
Add 10% of the bromide dissolved in anhydrous THF. Initiate reaction (exotherm/turbidity).
-
Dropwise add the remaining bromide/THF solution to maintain a gentle reflux. Reflux for 1 hour post-addition to ensure completion.
-
-
Acylation:
-
Cool the Grignard solution to -78°C.
-
Dissolve Adipic Anhydride in THF and add dropwise to the Grignard solution. Crucial: Low temperature prevents double addition (formation of the tertiary alcohol).
-
Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.
-
-
Quench & Workup:
-
Quench with saturated NH₄Cl solution.
-
Acidify to pH 2-3 with 1M HCl to ensure the carboxylic acid is protonated.
-
Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Hexanes/Ethyl Acetate or purify via Flash Chromatography (SiO₂, 0-5% MeOH in DCM).
-
Target: White to off-white solid.
-
Application Protocol: Synthesis of HDAC Inhibitor Libraries
Objective: Convert the carboxylic acid tail into a Hydroxamic Acid (ZBG) to create a functional HDAC inhibitor analog (similar to Vorinostat/SAHA but with a fluorinated ketone cap).
Workflow Diagram (DOT)
Caption: Synthesis of Hydroxamic Acid HDAC Inhibitors from the keto-acid scaffold.
Experimental Procedure (Solid Phase or Solution Phase)
Recommended Method: Solution Phase Coupling
-
Activation:
-
Dissolve this compound (1 mmol) in anhydrous DMF (5 mL).
-
Add CDI (1,1'-Carbonyldiimidazole) (1.1 mmol). Stir at RT for 1 hour. Evolution of CO₂ confirms activation.
-
-
Coupling:
-
Prepare a separate solution of Hydroxylamine hydrochloride (3 mmol) and TEA (3 mmol) in DMF (to generate free NH₂OH).
-
Add the hydroxylamine solution to the activated acid mixture.
-
Stir at RT for 12–16 hours.
-
-
Purification (Critical):
-
Hydroxamic acids bind metals strongly; avoid silica columns if possible (or use acid-washed silica).
-
Preferred: Reverse Phase HPLC (C18 column).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 10% -> 90% ACN.
-
Lyophilize fractions to obtain the trifluoroacetate salt or free base.
-
Mechanism of Action: Pharmacophore Mapping
Understanding how this specific molecule interacts with the target protein is essential for rational design.
Graphviz: HDAC Binding Mode
Caption: Pharmacophoric alignment of the 6-oxo-6-(4-CF3-phenyl)hexanoic acid derivative within the HDAC active site.
Mechanistic Insight:
-
The 4-CF3 group sits at the "rim" of the HDAC enzyme. The fluorine atoms can engage in multipolar interactions with rim residues (e.g., Aspartate or Histidine) depending on the HDAC isoform (HDAC1 vs HDAC6).
-
The Ketone (6-oxo) is positioned near the entrance of the tunnel. In some designs, this ketone is reduced to an alcohol to pick up an additional H-bond with the tunnel wall, or kept as a ketone to enforce a specific bond angle.
References
- Synthesis of Keto-Acids:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (General reference for Grignard/Anhydride reactions).
-
HDAC Inhibitor Design: Miller, T. A., et al. "Histone deacetylase inhibitors." Journal of Medicinal Chemistry 46.24 (2003): 5097-5116. Link
-
Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Link
-
Commercial Source Data: Sigma-Aldrich/Merck Entry for CAS 502651-38-9. Link
-
MIF Inhibitor Structural Homology: Lubetsky, J. B., et al. "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry 277.28 (2002): 24976-24982. Link
Application Note: Purification Strategy for 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic Acid
Executive Summary
This application note details the purification protocol for 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid , a critical intermediate often synthesized via Friedel-Crafts acylation of (trifluoromethyl)benzene with adipic anhydride or adipoyl chloride.
The purification of this molecule presents a distinct chromatographic challenge: the amphiphilic nature caused by the lipophilic trifluoromethyl (
Physicochemical Analysis & Separation Logic
To design a robust separation, one must understand the molecular behavior at the stationary phase interface.
Molecular Properties
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Keto-acid with | Dual polarity (Lipophilic head, Acidic tail). |
| pKa (Acid) | ~4.5 (Carboxylic Acid) | Will ionize on neutral silica, causing streaking. |
| Chromophore | Conjugated Aryl-Ketone | Strong UV absorption at 254 nm . |
| Solubility | Soluble in EtOAc, DCM, MeOH | Poor solubility in Hexanes; requires wet-loading or dry-loading. |
The "Silanol Effect" and Acid modification
Silica gel (
The Solution: We introduce a "sacrificial" acid (Acetic Acid) into the mobile phase. This stronger acid saturates the active silanol sites and suppresses the ionization of the target carboxylic acid (
Figure 1: Mechanism of acid modification. Acetic acid competes for silanol binding sites, preventing the target keto-acid from "sticking" to the stationary phase.
Pre-Chromatography Workup (Critical Step)
Do not load the crude reaction mixture directly onto the column. The aluminum salts (
Recommended Extraction Protocol:
-
Quench: Pour reaction mixture into ice/HCl.
-
Extract: Use Ethyl Acetate (EtOAc).
-
Alkaline Wash (Purification Trick): Extract the organic layer with 1M NaOH or sat.
. The target acid moves to the aqueous phase; non-acidic impurities (unreacted trifluoromethylbenzene) stay in the organic phase. -
Re-acidify: Separate the aqueous layer, cool on ice, and acidify to pH 1 with HCl.
-
Final Extract: Extract the now-precipitated pure acid back into EtOAc. Dry over
.[1]
Method Development (TLC)[1]
Before running the column, establish the Retardation Factor (
-
TLC Plate: Silica Gel 60
. -
Solvent A: Hexane (or Heptane).
-
Solvent B: Ethyl Acetate (EtOAc).
-
Modifier: Glacial Acetic Acid (AcOH).
Optimal Mobile Phase for TLC:
-
Ratio: Hexane : EtOAc : AcOH (70 : 30 : 1).
-
Target
: 0.3 – 0.4. -
Visualization: UV Lamp (254 nm). The spot should be dark purple/black against the green fluorescent background.
Flash Chromatography Protocol[1][2][3]
System Setup
-
Stationary Phase: Spherical Silica Gel 60 (20–45 µm or 40–63 µm).
-
Column Size: 1:30 to 1:50 ratio (mass of compound : mass of silica).
-
Flow Rate: 15–20 mL/min (for a 12g column) or optimized for column diameter.
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
Mobile Phase Preparation
Prepare two reservoirs. Crucial: Add acetic acid to BOTH solvents to prevent baseline drift and "ghost peaks."
-
Solvent A: Hexane + 1% Acetic Acid.[1]
-
Solvent B: Ethyl Acetate + 1% Acetic Acid.
Sample Loading (Dry Loading Recommended)
Due to the compound's polarity and potential solubility issues in Hexane:
-
Dissolve the crude acid in a minimum amount of DCM or Acetone.
-
Add Celite 545 or Silica Gel (10x weight of crude).
-
Evaporate solvent under vacuum until a free-flowing powder remains.
-
Load the powder into a solid load cartridge or on top of the column bed.
Gradient Elution Profile
Based on a standard 12g - 40g column run.
| Time / CV (Column Volumes) | % Solvent B (EtOAc + 1% AcOH) | Phase Description |
| 0 – 2 CV | 5% | Equilibration: Flushes out air and stabilizes the acid modifier on the column. |
| 2 – 5 CV | 5% → 20% | Impurity Elution: Removes non-polar byproducts (if any remain). |
| 5 – 15 CV | 20% → 60% | Product Elution: The target keto-acid typically elutes between 30-45% B. |
| 15 – 18 CV | 60% → 100% | Wash: Flushes highly polar impurities. |
Workflow Diagram
Figure 2: Complete purification workflow from crude reaction to isolated product.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Broad / Tailing Peak | Insufficient Acid Modifier | Increase Acetic Acid to 2% or switch to Formic Acid (0.5%). |
| Fronting Peak | Column Overload | Reduce sample load or switch to a larger column size. |
| Co-elution | Gradient too steep | Add an isocratic hold at 25% B for 5 CVs to separate closely eluting impurities. |
| Product Precipitation | Solubility limit reached | Ensure the column is not overloaded; switch to DCM/MeOH (95:5) if Hex/EtOAc fails (though resolution may drop). |
References
-
Synthetic Methodology (Friedel-Crafts)
- Reaction of benzene derivatives with adipic anhydride. See: Bioorganic & Medicinal Chemistry Letters, 2021, 36, 127786.
-
General Purification of Carboxylic Acids
-
Structural Analogs & Characterization
-
Synthesis of 6-aryl-4-oxohexanoic acids.[3] ResearchGate Publication (2025 Data).
-
Sources
Application Note: In Vitro Profiling of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid as a Non-Hydroxamate HDAC Inhibitor
This Application Note and Protocol is designed for researchers in drug discovery focusing on epigenetic modulation. It details the evaluation of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid —a lipophilic keto-acid analog of short-chain fatty acid (SCFA) inhibitors—as a putative Histone Deacetylase (HDAC) Inhibitor .
Introduction & Scientific Rationale
In the landscape of epigenetic drug discovery, Histone Deacetylases (HDACs) remain a primary target for oncological and neurodegenerative therapies. While hydroxamic acids (e.g., SAHA/Vorinostat) are potent zinc-binding groups (ZBGs), they often suffer from poor pharmacokinetic profiles and mutagenicity.
This compound represents a structural hybrid between Short-Chain Fatty Acid (SCFA) inhibitors (like Valproic Acid or 4-Phenylbutyrate) and lipophilic linker systems.
-
Mechanism of Action: The terminal carboxylic acid serves as a monodentate ZBG, chelating the
ion in the HDAC active site. The hexanoic backbone mimics the lysine side chain, while the 4-trifluoromethylphenyl "cap group" provides high lipophilicity to interact with the hydrophobic rim of the enzyme pocket, potentially improving potency over simple SCFAs. -
Relevance: This assay quantifies the inhibitory potency (
) of the compound against Class I/II HDACs using a fluorometric reporter system.
Material Preparation & Properties
| Property | Specification | Notes |
| Compound Name | This compound | CAS: 502651-38-9 |
| Molecular Weight | 274.24 g/mol | |
| Solubility | DMSO (>20 mM), Ethanol | Hydrophobic: The |
| Storage | -20°C (Solid), -80°C (DMSO Stock) | Hygroscopic; store under desiccant. |
Stock Solution Preparation:
-
Dissolve 2.74 mg of compound in 1 mL of 100% DMSO to create a 10 mM Stock Solution .
-
Vortex for 60 seconds. If particulates remain, sonicate for 5 minutes at 37°C.
-
Aliquot into amber tubes (to prevent light degradation of potential impurities) and store at -80°C. Avoid freeze-thaw cycles.
Assay Principle: Fluorometric Lysine Deacetylation
This assay utilizes a fluorogenic substrate comprising an acetylated lysine side chain fused to a fluorophore (e.g., Boc-Lys(Ac)-AMC ).
-
Deacetylation: Active HDAC enzymes remove the acetyl group from the substrate.
-
Activation: The deacetylated substrate is recognized by a Developer Enzyme (Trypsin or Peptidase).
-
Detection: The Developer cleaves the fluorophore (AMC) from the lysine, generating a fluorescent signal (
). -
Inhibition: Presence of this compound prevents deacetylation, resulting in low fluorescence .
Pathway Visualization (Graphviz)
Caption: Mechanism of fluorometric HDAC inhibition. The compound competes for the Zinc active site, preventing the conversion of the substrate into a fluorophore-releasing intermediate.
Detailed Experimental Protocol
Required Reagents:
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
). -
Purified HDAC Enzyme (e.g., HeLa Nuclear Extract or Recombinant HDAC1).
-
Fluorogenic Substrate: Boc-Lys(Ac)-AMC (50 µM final).
-
Developer Solution (Trypsin/Peptidase in buffer).
-
Positive Control: Trichostatin A (TSA) or SAHA.
Step-by-Step Workflow
Step 1: Compound Dilution (Serial Dilution)
-
Prepare a 2x concentration series of the compound in Assay Buffer (max 5% DMSO).
-
Range: 0.1 µM to 1000 µM (Carboxylic acids are weaker than hydroxamates; a higher range is required).
-
Critical: Ensure the final DMSO concentration in the well is <1% to avoid enzyme denaturation.
Step 2: Enzyme Incubation (Pre-Equilibration)
-
Add 10 µL of diluted Compound (or DMSO control) to the wells of a black 96-well plate.
-
Add 30 µL of diluted HDAC Enzyme solution.
-
Incubate: 15 minutes at 37°C.
-
Why? This allows the lipophilic inhibitor to penetrate the active site and establish equilibrium with the Zinc ion before the substrate competes.
Step 3: Substrate Addition (Reaction Start)
-
Add 10 µL of Boc-Lys(Ac)-AMC substrate (250 µM stock
50 µM final). -
Mix by shaking the plate for 30 seconds.
-
Incubate: 30–60 minutes at 37°C.
Step 4: Development (Signal Generation)
-
Add 50 µL of Developer Solution (containing Trypsin and TSA to stop further HDAC activity).
-
Incubate: 15 minutes at Room Temperature.
Step 5: Measurement
-
Read Fluorescence on a microplate reader.
-
Excitation: 355 nm | Emission: 460 nm.
Assay Workflow Diagram (Graphviz)
Caption: Step-by-step fluorometric assay workflow for profiling HDAC inhibition.
Data Analysis & Validation
1. Calculate % Inhibition:
- : Enzyme + Substrate + DMSO (No Inhibitor).
- : Buffer + Substrate (No Enzyme).
2.
-
Plot Log[Concentration] vs. % Inhibition.
-
Fit data to a Sigmoidal Dose-Response (Variable Slope) equation (4-parameter logistic).
-
Expected Outcome: As a carboxylic acid derivative, expect an
in the micromolar range (10–100 µM) , compared to nanomolar for hydroxamates.
3. Quality Control (Z' Factor):
-
Ensure
for the assay to be considered valid.
Expert Insights & Troubleshooting
-
Solubility Artifacts: The 4-trifluoromethylphenyl group makes this compound prone to precipitation in aqueous buffers. If the
curve plateaus unexpectedly or shows high variability, verify solubility by measuring absorbance at 600 nm (turbidity) or add 0.01% Triton X-100 to the buffer. -
Zinc Chelation Kinetics: Carboxylic acids are "harder" ligands than hydroxamates. If inhibition is weak, extend the pre-incubation time (Step 2) to 30 minutes to allow thermodynamic equilibrium.
-
Selectivity: This compound is a "pan-HDAC" scaffold. To determine isoform selectivity (e.g., HDAC1 vs. HDAC6), repeat the assay using recombinant isoforms rather than nuclear extract.
-
Metabolic Stability Warning: In cell-based follow-up assays, be aware that the 6-oxo group is a potential substrate for Aldo-Keto Reductases (AKR1C) , which may reduce the ketone to an alcohol, altering the stereochemistry and binding affinity.
References
-
Wegener, D. et al. (2003). "Fluorogenic substrates for histone deacetylases." Chemistry & Biology. Link
-
Miller, T.A. et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2024). "6-Oxohexanoic acid derivatives." National Center for Biotechnology Information. Link
-
Bradner, J.E. et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology. Link
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Separation of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid
Welcome to the technical support center for the HPLC analysis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common chromatographic challenges encountered with this analyte. As Senior Application Scientists, we aim to explain the causality behind experimental choices, empowering you to troubleshoot effectively and develop robust analytical methods.
Analyte Overview: Understanding the Molecule
This compound is a compound characterized by two key structural features that dictate its behavior in reverse-phase HPLC:
-
A Carboxylic Acid Group: This functional group is ionizable, making the molecule's retention and peak shape highly sensitive to the mobile phase pH.
-
A Trifluoromethylphenyl Group and Hexanoic Acid Backbone: This portion of the molecule is nonpolar (hydrophobic), leading to strong retention on reverse-phase columns.
Understanding this dual nature—an ionizable "head" and a hydrophobic "tail"—is fundamental to troubleshooting its separation.
| Property | Value / Description | Significance for HPLC Analysis |
| Molecular Formula | C₁₃H₁₃F₃O₃ | |
| Molecular Weight | 274.24 g/mol | Affects diffusion rates but is less critical for method design than pKa or logP. |
| Structure | Aromatic ketone with a terminal carboxylic acid. | The aromatic ring provides a strong chromophore for UV detection. The ketone and acid groups are polar. |
| Estimated pKa | ~4.5 | The carboxylic acid group's pKa is critical. Mobile phase pH must be controlled to ensure a consistent ionization state. Operating near the pKa can cause severe peak distortion.[1][2] |
| Estimated XLogP3 | ~2.1 - 3.0 | This indicates moderate to high hydrophobicity, suggesting good retention on C18 or similar reverse-phase columns.[3] |
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the analysis of this compound in a direct question-and-answer format.
Q1: My peak for this compound is tailing severely. What are the likely causes and how do I fix it?
Peak tailing is the most common problem for acidic analytes and can compromise both quantification and resolution.[2] The issue can typically be traced to either undesirable secondary chemical interactions or a suboptimal mobile phase environment.
Primary Causes & Solutions:
-
Mobile Phase pH is Too High: If the mobile phase pH is close to or above the analyte's pKa (~4.5), the carboxylic acid group will be partially or fully deprotonated (ionized). This negatively charged species can then engage in secondary interactions with residual, positively charged silanol groups on the silica-based stationary phase, causing severe peak tailing.[4][5]
-
Solution: Suppress the ionization of the carboxylic acid by lowering the mobile phase pH. A general rule is to set the pH at least 1.5-2 units below the analyte's pKa.[6][7] Adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the aqueous mobile phase is highly effective. This ensures the analyte is in its neutral, protonated form, leading to a single, well-defined chromatographic peak.
-
-
Insufficient Buffer Capacity: If you are using a buffer (e.g., phosphate or acetate) to control pH, its concentration may be too low to resist shifts in pH, especially if the sample has a different pH.[5]
-
Solution: Ensure your buffer concentration is adequate, typically in the 10-25 mM range. Also, confirm that the mobile phase pH is within the effective buffering range of your chosen agent (±1 pH unit of the buffer's pKa).
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that often manifests as tailing for acidic compounds.[2]
-
Solution: Reduce the injection volume or dilute the sample. A systematic reduction in sample load will quickly determine if overload is the cause.
-
Troubleshooting Workflow: Diagnosing and Resolving Peak Tailing
Caption: Troubleshooting logic for analyte-specific peak tailing.
Q2: The retention time for my analyte is drifting or shifting between injections. What's wrong?
Retention time instability prevents reliable peak identification and quantification. The first step is to determine if the drift affects all peaks or just the analyte peak. This can be done by monitoring the retention time of an unretained compound (t₀, the solvent front).[8]
Possible Causes & Solutions:
-
Column Equilibration (t₀ is stable, analyte drifts): The column may not be fully equilibrated with the mobile phase. This is common with new columns or after changing mobile phase composition.[9] Some active sites on the stationary phase require multiple injections to become conditioned.[9]
-
Solution: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis. Perform several injections of your sample or standard to ensure the retention time has stabilized before collecting data.[10]
-
-
Mobile Phase Composition Change (t₀ and analyte drift): The organic solvent in a pre-mixed mobile phase (e.g., acetonitrile) can evaporate faster than the aqueous component, increasing the mobile phase's polarity and thus increasing retention times over a long sequence.[11]
-
Solution: Use an online mixer (gradient pump) with separate aqueous and organic channels. If using pre-mixed (isocratic) mobile phase, prepare it fresh daily and keep the reservoir bottle loosely capped to prevent a vacuum without encouraging evaporation.
-
-
Temperature Fluctuations (t₀ and analyte drift): Column temperature significantly affects retention. A lack of temperature control can cause retention times to drift as the ambient lab temperature changes.[10]
-
Solution: Use a thermostatted column compartment. A stable temperature (e.g., 30 °C) ensures reproducible retention and can also improve peak shape.
-
Q3: I am observing peak fronting. What does this indicate?
Peak fronting, where the peak's leading edge is sloped, is less common than tailing but points to specific issues.[12]
Primary Causes & Solutions:
-
Sample Overload (Mass Overload): This is the most common cause. Injecting a sample at a concentration that is too high saturates the stationary phase at the column inlet, causing molecules to travel down the column faster than they should.[13]
-
Solution: Systematically reduce the injected sample mass by either diluting the sample or decreasing the injection volume.
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar) than the mobile phase (e.g., dissolving the sample in 100% acetonitrile for a run starting at 10% acetonitrile), the sample band will not focus properly at the head of the column.[13]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, use the smallest possible injection volume.
-
Q4: How can I improve the resolution between my main peak and a closely eluting impurity?
Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), retention (k), and selectivity (α). Changing selectivity is often the most powerful approach.[14]
Strategies for Improving Resolution:
-
Change the Organic Modifier (Alters Selectivity): Acetonitrile and methanol interact differently with analytes and the stationary phase due to differences in polarity and their ability to engage in hydrogen bonding and pi-pi interactions.[15][16]
-
Action: If you are using acetonitrile, try substituting it with methanol (or vice versa). You may need to adjust the gradient profile to achieve similar retention times, but the elution order or spacing of peaks may change favorably.[16]
-
-
Adjust the Gradient Slope (Alters Retention and Selectivity): A shallower gradient increases the run time but provides more opportunity for separation.
-
Action: Decrease the rate of change of the organic solvent percentage over time (e.g., change from a 5-95% B in 10 minutes to 5-95% B in 20 minutes).
-
-
Change the Stationary Phase (Alters Selectivity): If resolution cannot be achieved on a standard C18 column, a different stationary phase chemistry may provide the necessary selectivity.
-
Action: Consider a Phenyl-Hexyl phase, which offers alternative pi-pi interactions with the analyte's aromatic ring, or a Biphenyl phase for unique aromatic selectivity.[17]
-
-
Increase Column Length or Decrease Particle Size (Increases Efficiency): Using a longer column (e.g., 250 mm instead of 150 mm) or a column with smaller particles (e.g., 3 µm instead of 5 µm) increases the number of theoretical plates (N), resulting in sharper peaks that are easier to resolve.[18] Note that this will also increase backpressure.
Experimental Protocols
Protocol 1: Recommended Starting Method
This protocol provides a robust starting point for the analysis of this compound, designed to produce sharp, symmetrical peaks with good retention.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention for this hydrophobic molecule. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | The acid ensures the analyte is in its non-ionized form, preventing peak tailing.[6] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier with low UV cutoff and low viscosity.[15] |
| Gradient | 40% B to 90% B in 15 minutes | A broad gradient to elute the hydrophobic analyte while separating it from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and can improve peak efficiency.[18] |
| Injection Volume | 5 µL | A small volume to minimize potential for overload or solvent mismatch effects. |
| Detection (UV) | 254 nm | The trifluoromethylphenyl ketone moiety is expected to have strong absorbance at this wavelength. |
| Sample Diluent | 50:50 Acetonitrile:Water | A solvent composition that is compatible with the initial mobile phase conditions. |
Protocol 2: System Suitability Testing (SST)
Before any sample analysis, perform at least five replicate injections of a standard solution to verify system performance.
| SST Parameter | Acceptance Criteria | Purpose |
| Retention Time RSD | ≤ 1.0% | Ensures system stability and reproducibility. |
| Peak Area RSD | ≤ 2.0% | Confirms injection precision and detector stability. |
| Tailing Factor (Tf) | 0.9 – 1.5 | Measures peak symmetry. Values > 1.5 indicate tailing. |
| Theoretical Plates (N) | ≥ 5000 | Measures column efficiency and sharpness of the peak. |
References
- Vertex AI Search. (2024, October 13).
- Thermo Fisher Scientific.
- Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
- Biotage. (2023, January 24).
- ALWSCI. (2025, November 27).
- LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
- AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
- Moravek.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Chromatography Today. What are the Reasons for Resolution Failure in HPLC?
- Agilent Technologies. HPLC Troubleshooting Guide.
- Hawach Scientific. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
- LCGC International. (2005, July 1). Peak Fronting, Column Life and Column Conditioning.
- SCION Instruments. HPLC Troubleshooting Guide.
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
- Sigma-Aldrich. This compound.
- Separation Science. (2024, July 4).
- Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip.
- Element Lab Solutions. Causes of Retention Time Drift in HPLC.
- ACE HPLC Columns. HPLC Troubleshooting Guide.
- BenchChem. Technical Support Center: Reverse-Phase HPLC Analysis of CBDPA.
- Crawford Scientific.
- LCGC International.
- Staszewska, A., & Gadzala-Kopciuch, R. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5168.
- Restek. (2021, January 11).
- Chromtech. HPLC Column Selection Guide.
- PubChem. 6-Oxo-6-phenylhexanal.
- PubChem. 6-(2-Methylphenyl)-6-oxohexanoic acid.
Sources
- 1. moravek.com [moravek.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-(2-Methylphenyl)-6-oxohexanoic acid | C13H16O3 | CID 24726895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 5. hplc.eu [hplc.eu]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. sepscience.com [sepscience.com]
- 10. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Effect of Organic Solvent on Selectivity in LC Separations [discover.restek.com]
- 17. chromtech.net.au [chromtech.net.au]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Spectral Analysis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid
Ticket ID: NMR-6OXO-CF3-HEX Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the technical support hub for 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid . This intermediate is critical in medicinal chemistry (often associated with HDAC inhibitors or PPAR agonists).
Users frequently report difficulties interpreting the aromatic region due to
Part 1: Quick Reference Data (The "Golden Standard")
Before troubleshooting, verify your sample against these standard parameters.
Table 1:
NMR Chemical Shift Expectations
Solvent: DMSO-d6 (Recommended for acidic proton visibility)
| Moiety | Proton Type | Approx.[1][2][3][4][5][6][7] Shift ( | Multiplicity | Integration | Diagnostic Note |
| -COOH | Carboxylic Acid | 12.0 - 12.5 ppm | Broad Singlet | 1H | Disappears in |
| Ar-H | Aromatic (Ortho to C=O) | 8.10 - 8.15 ppm | Doublet ( | 2H | Deshielded by carbonyl anisotropy. Part of AA'BB' system.[2][3] |
| Ar-H | Aromatic (Ortho to | 7.85 - 7.90 ppm | Doublet ( | 2H | Slightly broadened due to long-range |
| 3.00 - 3.05 ppm | Triplet | 2H | Most deshielded aliphatic signal. | ||
| 2.20 - 2.30 ppm | Triplet | 2H | Distinct from ketone | ||
| Internal | 1.50 - 1.70 ppm | Multiplet | 4H | Often overlaps; requires COSY for distinct assignment. |
Table 2:
NMR &
Coupling Constants
The "Ghost" Peaks: Why your carbon count might seem wrong.
| Carbon Type | Approx.[1][2][3][6][7][8] Shift ( | Multiplicity (due to F) | Coupling Constant ( |
| Ketone (C=O) | ~198.0 ppm | Singlet | N/A |
| Acid (COOH) | ~174.5 ppm | Singlet | N/A |
| ~123.5 ppm | Quartet | ||
| Ar-C (Ipso to | ~133.0 ppm | Quartet | |
| Ar-C (Ortho to | ~125.5 ppm | Quartet | |
| Ar-C (Meta to | ~128.5 ppm | Singlet | Negligible |
| Ar-C (Ipso to C=O) | ~140.0 ppm | Singlet | N/A |
Part 2: Troubleshooting & FAQs
Issue 1: "I am missing signals in my
spectrum."
Diagnosis: This is the most common error. You are likely looking for singlets where there are quartets. The Trifluoromethyl group (
-
The Mechanism: The spin-1/2 fluorine nuclei (
) split the carbon signal according to the rule (or Pascal's triangle for spin 1/2). -
The Fix:
-
Increase Scans: The outer wings of the quartets are low intensity. You need higher S/N ratio.
-
Look for Splitting:
-
The
carbon is not a singlet at 123 ppm; it is a massive quartet spanning ~800 Hz. -
The ipso carbon (attached to
) is a smaller quartet.
-
-
Issue 2: "The aromatic region looks like two doublets, but the integration is messy."
Diagnosis: This is an AA'BB' system, not a simple AB system.
-
The Mechanism: The protons ortho to the
group often exhibit broadening due to long-range coupling with the fluorine atoms ( ). -
The Fix: Do not force a simple doublet integration if the peak shape is non-Lorentzian. Report as "m" (multiplet) or "d" (doublet) with a note on broadening.
Issue 3: "I can't see the carboxylic acid proton."
Diagnosis: Chemical exchange or solvent choice.
-
Scenario A (CDCl3): The acidic proton often broadens into the baseline or exchanges with trace water.
-
Scenario B (Dimerization): In non-polar solvents, carboxylic acids form dimers, shifting the peak significantly based on concentration.
-
The Fix: Switch to DMSO-d6 . The strong hydrogen-bonding capability of DMSO disrupts dimers and slows down exchange, usually resulting in a sharp(er) singlet around 12.0 ppm.
Part 3: Validated Workflows (Visualized)
Workflow 1: Structural Assignment Logic
Use this flow to systematically assign the aliphatic chain and confirm the aromatic substitution.
Caption: Logical workflow for assigning this compound signals.
Workflow 2: The
Splitting Tree
Understanding why your carbon spectrum looks "messy" in the aromatic region.
Caption: Visualization of C-F coupling magnitudes. Note the dramatic difference in Hz.
Part 4: Experimental Protocol (Sample Preparation)
To ensure reproducibility and avoid artifacts (like concentration-dependent shifts):
-
Mass: Weigh approximately 5–10 mg of the solid acid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Why? Ensures solubility of the aromatic segment and visibility of the carboxylic acid.
-
-
Vessel: Use a high-quality 5mm NMR tube.
-
Acquisition:
References
-
General Aromatic Coupling Constants: Doddrell, D., et al. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds."[8] Journal of the Chemical Society, Perkin Transactions 2, 1976, pp. 402-412.[8] Link Supports the specific C-F coupling constants cited (
Hz, Hz). -
Solvent Effects on Carboxylic Acids: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[4] Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509.[4] Link Explains the visibility of the acidic proton in DMSO vs CDCl3.
-
Analogous Compound Data (4'-Trifluoromethylacetophenone): ChemicalBook Database. "4'-(Trifluoromethyl)acetophenone 1H NMR Spectrum." Link Provides validation for the aromatic proton chemical shifts (8.1 ppm / 7.7 ppm).
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR [m.chemicalbook.com]
- 3. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum [chemicalbook.com]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. 6-Phenylhexanoic acid(5581-75-9) 1H NMR spectrum [chemicalbook.com]
- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
mass spec fragmentation pattern issues of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid
Topic: Mass Spectrometry Fragmentation & Troubleshooting Guide
Executive Summary
This guide addresses specific mass spectrometry (MS) anomalies associated with 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid (MW 274.24). Due to the competing electronic effects of the electron-withdrawing trifluoromethyl (
Section 1: Critical Data & Expected Transitions
Before troubleshooting, verify your theoretical calculations against the empirical values below.
| Parameter | Value | Notes |
| Formula | ||
| Exact Mass | 274.0817 Da | Monoisotopic |
| [M+H]+ (ESI+) | 275.0890 | Protonated parent |
| [M-H]- (ESI-) | 273.0744 | Deprotonated parent (Preferred for Quant) |
| Key Fragment 1 (ESI+) | 189.0522 | McLafferty Rearrangement Product |
| Key Fragment 2 (ESI+) | 173.0214 | Acylium Ion (Alpha-Cleavage) |
| Key Fragment 3 (ESI-) | 229.0846 | Decarboxylation |
Section 2: Troubleshooting FAQs
Q1: I see the parent ion in ESI(-), but my ESI(+) spectrum is dominated by a peak at m/z 189. Is my compound degrading?
Diagnosis: No, your compound is likely intact. You are observing a highly efficient McLafferty Rearrangement , which is characteristic of aryl ketones with an available gamma-hydrogen (
The Mechanism:
The "6-Oxo" designation places the ketone at position C6 (relative to the C1 carboxyl). The alkyl chain provides a
-
Migration: The
-H from C3 migrates to the carbonyl oxygen. -
Cleavage: The bond between the
(C5) and (C4) carbons breaks. -
Result: This ejects a neutral alkene-acid (3-butenoic acid, 86 Da) and leaves the stable enol form of 4-trifluoromethylacetophenone (
189).
Validation Step:
Lower your collision energy (CE) or cone voltage. If the ratio of
Q2: Why is the sensitivity in ESI(+) significantly lower than expected for a ketone?
Diagnosis: The Trifluoromethyl (
Solution:
-
Switch to ESI(-): The carboxylic acid moiety is unaffected by the remote
group. Negative mode will yield a stable carboxylate ion with 10-50x higher sensitivity. -
Mobile Phase Modifier: If you must use ESI+, ensure your mobile phase is sufficiently acidic (0.1% Formic Acid) to force protonation. Avoid neutral buffers.
Q3: In ESI(-), I see a peak at m/z 229. Is this an impurity?
Diagnosis: This is a standard Decarboxylation artifact (
Validation Step:
-
Source Temperature: Lower the source temperature by 50°C. If the
229 peak intensity drops relative to the parent ( 273), it is a thermal artifact. -
Collision Energy: Perform a product ion scan of
273. If 229 is the primary daughter ion, this confirms the structural identity of your parent peak.
Section 3: Visualizing the Fragmentation Pathways
The following diagram maps the competing fragmentation pathways in Positive Mode (ESI+), distinguishing between the rearrangement (McLafferty) and direct cleavage (Acylium formation).
Caption: Figure 1. ESI(+) Fragmentation Logic. The McLafferty rearrangement (Red path) is energetically favored over Alpha-cleavage (Green path) due to the resonance stability of the resulting enol ion.
Section 4: Optimized Experimental Protocol
To ensure reproducible data and minimize artifacts, follow this "Self-Validating" workflow.
Step 1: Signal Optimization (Infusion)
-
Solvent: 50:50 Acetonitrile:Water.
-
Modifier:
-
For ESI(+): Add 0.1% Formic Acid (Critical for protonation of
-deactivated ketone). -
For ESI(-): Add 5mM Ammonium Acetate (Stabilizes carboxylate).
-
-
Flow Rate: 10
L/min direct infusion.
Step 2: In-Source Stability Check
Use this decision tree to distinguish between real biology/chemistry and instrument artifacts.
Caption: Figure 2. Troubleshooting Logic Flow. Use this decision tree to differentiate between instrument-induced fragmentation (artifacts) and sample impurities.
References
-
McLafferty Rearrangement Mechanism
-
ESI Fragmentation of Aryl Ketones
-
Holčapek, M., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation." RSC Advances, 2015. Link
-
-
Decarboxylation in ESI(-)
-
Eckersley, et al. "Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation." Journal of Mass Spectrometry, 2016. Link
-
-
Trifluoromethyl Group Effects in MS
-
NIST Chemistry WebBook. "Mass Spectrum of 4'-Trifluoromethylacetophenone (Analogous Fragmentation)." Link
-
Sources
Validation & Comparative
comparing synthesis routes for 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid
Executive Summary & Strategic Verdict
Target Molecule: 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid CAS: 54721-53-4 (Generic structure class) Application: Critical intermediate for Histone Deacetylase (HDAC) inhibitors (e.g., SAHA analogs) and RORγt inverse agonists used in autoimmune therapies.
The Verdict
For laboratory-scale synthesis (grams to decagrams) and medicinal chemistry optimization, Route A (The Organometallic Acylation) is the superior protocol. It offers the only reliable method to guarantee para-regioselectivity due to the directing power of the trifluoromethyl (
Route B (Friedel-Crafts Acylation) , while chemically intuitive for simple aromatics, is strongly discouraged for this substrate. The strong electron-withdrawing nature of the
Technical Analysis of Synthesis Routes
Route A: The Organometallic Acylation (Recommended)
Mechanism: Grignard Formation followed by Nucleophilic Acyl Substitution. Precursors: 1-Bromo-4-(trifluoromethyl)benzene + Methyl 6-chloro-6-oxohexanoate (Adipoyl chloride monomethyl ester).
Why this route wins:
-
Regiocontrol: The starting material (1-bromo-4-(trifluoromethyl)benzene) already possesses the
group in the para position relative to the reactive halide. This "locks in" the regiochemistry before the C-C bond formation. -
Selectivity: By using the acid chloride-ester derivative of adipic acid rather than adipic anhydride, we utilize the difference in electrophilicity between the acyl chloride and the ester. The Grignard reagent preferentially attacks the highly reactive acyl chloride at low temperatures (-78°C), leaving the ester intact for subsequent mild hydrolysis.
Detailed Protocol (Self-Validating System)
Step 1: Grignard Reagent Preparation
-
Reagents: 1-Bromo-4-(trifluoromethyl)benzene (22.5 g, 100 mmol), Magnesium turnings (2.6 g, 110 mmol), anhydrous THF (100 mL), Iodine crystal (catalyst).
-
Procedure:
-
Flame-dry a 3-neck flask under Argon.
-
Add Mg turnings and activate with iodine.
-
Add 10% of the bromide solution to initiate (exotherm indicates start).
-
Dropwise add the remaining bromide over 1 hour. Reflux for 2 hours to ensure complete insertion.
-
Validation: Titrate an aliquot with salicylaldehyde phenylhydrazone to confirm concentration (~0.9 M).
-
Step 2: Acylation (The Critical Control Point)
-
Reagents: Methyl 6-chloro-6-oxohexanoate (17.8 g, 100 mmol), CuI (catalytic, 5 mol% - optional but recommended for softer addition).
-
Procedure:
-
Cool the acid chloride solution (in THF) to -78°C (Dry ice/acetone). Note: Temperature control is vital to prevent bis-addition (alcohol formation).
-
Slowly cannulate the Grignard reagent into the electrophile solution over 45 minutes.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Quench with saturated
. -
Extract with EtOAc, dry over
, and concentrate to yield the Methyl ester intermediate .
-
Step 3: Hydrolysis
-
Reagents: LiOH (2 equiv), THF/Water (3:1).
-
Procedure:
-
Dissolve the intermediate ester in THF/Water.
-
Add LiOH and stir at room temperature for 4 hours.
-
Acidify to pH 2 with 1M HCl. The product, This compound , will precipitate or can be extracted.
-
Recrystallization: Hexane/Ethyl Acetate.
-
Route B: Friedel-Crafts Acylation (The "Trap")
Mechanism: Electrophilic Aromatic Substitution (EAS).
Precursors: (Trifluoromethyl)benzene + Adipoyl chloride +
Why this route fails (The Causality):
-
Electronic Deactivation: The
group is a powerful Electron Withdrawing Group (EWG). It pulls electron density away from the benzene ring, making it extremely unreactive toward the acylium ion electrophile. -
Meta-Direction: Even if forced with excess Lewis Acid (
) and heat, EWGs are meta-directors. The reaction would predominantly yield the 3-isomer (meta), not the desired 4-isomer (para). -
Polymerization: Adipoyl chloride is bifunctional. Without high dilution, it can lead to oligomerization or bridging of two benzene rings.
Route C: Pd-Catalyzed Negishi Coupling (High Purity Alternative)
Mechanism: Transmetallation and Reductive Elimination. Precursors: 4-(Trifluoromethyl)phenylzinc halide + Adipoyl chloride mono-ester.
-
Pros: Extremely high functional group tolerance; avoids the "hot" nature of Grignard reagents.
-
Cons: Higher cost due to Palladium catalysts (e.g.,
or PEPPSI-IPr). -
Use Case: Recommended only if the Grignard route yields inseparable impurities or if the substrate contains other sensitive groups (e.g., nitriles, esters on the ring).
Performance Comparison
| Feature | Route A: Grignard (Recommended) | Route B: Friedel-Crafts | Route C: Pd-Catalyzed |
| Regioselectivity | 100% Para (Pre-determined) | Meta (Incorrect isomer) | 100% Para |
| Yield | 65-75% (2 steps) | <10% (Wrong isomer) | 80-90% |
| Cost Efficiency | High (Cheap Mg, simple halides) | High (Cheap reagents) | Low (Expensive Pd) |
| Scalability | High (Standard pilot plant ops) | Low (Harsh waste stream) | Medium (Catalyst removal) |
| Difficulty | Moderate (Strict temp control) | High (Forcing conditions) | Moderate (Inert atmosphere) |
Visualizing the Synthesis Logic
The following diagram illustrates the decision pathway and the chemical flow for the recommended route versus the failed route.
Figure 1: Decision tree comparing the robust Organometallic Route (Left) against the chemically flawed Friedel-Crafts Route (Right).
References
-
Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. Bioorganic & Medicinal Chemistry Letters.
-
Mongin, F., et al. (2002). Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines.[1] Journal of Organic Chemistry.[2]
-
Organic Syntheses, Coll. Vol. 10. Preparation of Ketones via Grignard Reagents: 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. (Demonstrates stability of CF3-Grignards).
-
Chad's Prep. Friedel Crafts Acylation Mechanism and Limitations (Deactivated Rings).
Sources
Purity Assessment of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic Acid: A Comparative Technical Guide
Part 1: Executive Summary & Strategic Approach
In the development of pharmaceutical intermediates and metabolic probes, 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid presents a unique analytical challenge. Its structure contains three distinct functional moieties: a lipophilic fluorinated aromatic ring, a reactive ketone linker, and a polar carboxylic acid tail.
While High-Performance Liquid Chromatography (HPLC) remains the workhorse for routine batch release, it is often insufficient for establishing absolute mass balance purity due to response factor variations. This guide argues for a multi-modal approach , prioritizing
The "Hidden Impurity" Risk
A common synthetic route involves the Grignard reaction of 4-(trifluoromethyl)phenylmagnesium bromide with adipic anhydride. A critical, often overlooked impurity is Adipic Acid (formed from unreacted anhydride hydrolysis).
-
Titration Risk: Adipic acid has two acidic protons. Standard alkalimetric titration will drastically overestimate purity (False Positive).
-
UV Risk: Adipic acid has weak UV absorbance. HPLC-UV at 254 nm may miss significant molar quantities of this impurity (False Negative).
Part 2: Detailed Methodologies
Technique 1: -Quantitative NMR (The Gold Standard)
Principle: Unlike HPLC, NMR signal intensity is directly proportional to the molar number of nuclei, independent of chemical structure. The trifluoromethyl (
Protocol:
-
Solvent: Dissolve 10-15 mg of sample in
(to ensure solubility of both the aromatic head and acidic tail). -
Internal Standard (IS): Use
-Trifluorotoluene (high purity grade). Weigh precisely to achieve a 1:1 molar ratio with the analyte. -
Acquisition:
-
Pulse Sequence: Standard single pulse (zg or similar).
-
Relaxation Delay (
): Set to (typically 10-15 seconds for groups) to ensure full magnetization recovery. -
Scans: 32-64 scans for S/N > 150.
-
Center Frequency: ~ -63 ppm (relative to
).
-
Calculation:
Technique 2: RP-HPLC with PDA Detection (Impurity Profiling)
Principle: Separates structurally related organic impurities (e.g., isomers, reduced alcohol derivatives).
Optimized Protocol:
-
Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses ionization of -COOH, sharpening peaks).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Aromatic max) and 210 nm (to detect weak UV absorbers like trace adipic acid, though sensitivity remains low).
Critical Insight: Do not rely on "Area %" alone. Response factors between the fluorinated ketone and non-chromophoric impurities vary wildly.
Technique 3: Differential Scanning Calorimetry (DSC)
Principle: Uses the Van't Hoff equation to calculate purity based on melting point depression. Protocol:
-
Pan: Aluminum, crimped (non-hermetic).
-
Ramp: 1°C/min through the melting endotherm.
-
Analysis: Analyze the peak shape. A sharp melting endotherm indicates high crystallinity. Broadening on the low-temperature side indicates eutectic impurities.
Part 3: Comparative Analysis & Data Presentation
Table 1: Method Performance Comparison
| Feature | HPLC-UV (254 nm) | Potentiometric Titration | DSC | |
| Primary Utility | Absolute Content Assay | Impurity Identification | Functional Group Assay | Physical State/Polymorphs |
| Specificity | High (Only F-compounds) | Medium (Chromophore dependent) | Low (Any acidic proton counts) | Medium (Eutectic impurities) |
| Adipic Acid Detection | Blind (Advantageous*) | Poor (Low UV response) | Interference (False High) | Good (Melting depression) |
| Precision | ||||
| Sample Req. | ~10-20 mg (Destructive if not recovered) | < 1 mg | ~50-100 mg | ~2-5 mg |
*Note: Being "blind" to adipic acid in
Decision Logic for Method Selection
The following diagram illustrates the recommended workflow for a complete Certificate of Analysis (CoA).
Figure 1: Analytical workflow prioritizing NMR for specificity. Titration is flagged as high-risk due to potential synthetic by-products.
Part 4: Expert Recommendations
-
The "Adipic Acid" Trap: If you synthesize this compound via Friedel-Crafts or Grignard using adipic anhydride, you must use HPLC-ELSD (Evaporative Light Scattering Detector) or
-NMR to quantify residual adipic acid. Standard UV detection will fail you. -
Solubility: The trifluoromethyl group increases lipophilicity. If using Titration, ensure the solvent system is 50:50 Ethanol:Water or Methanol:Water to prevent precipitation of the neutral species during the titration curve.
-
Storage: As a keto-acid, the compound is susceptible to decarboxylation under extreme heat or oxidative stress. Store at -20°C. Re-test purity via HPLC before use in critical biological assays.
References
-
ChemWhat. (2023). This compound - CAS 502651-38-9.[2] Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
Sources
Cross-Validation of HPLC and GC-MS Results for 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6]
6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid (CAS: 502651-38-9) is a critical intermediate in the synthesis of RORγt (Retinoic acid receptor-related Orphan Receptor gamma t) inverse agonists, which are therapeutic targets for autoimmune diseases like psoriasis.
Ensuring the purity and identity of this intermediate is non-trivial due to its dual functionality: a polar carboxylic acid tail and a lipophilic, electron-withdrawing trifluoromethylphenyl ketone head. This guide presents a rigorous cross-validation protocol comparing High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) .
-
The Challenge: HPLC provides robust quantification of the non-volatile acid but lacks structural specificity. GC-MS offers structural confirmation (fingerprinting) but requires derivatization due to the compound's low volatility and hydrogen-bonding capability.
-
The Solution: A dual-method validation workflow where HPLC serves as the primary quantitative tool (Potency/Purity) and GC-MS serves as the orthogonal qualitative tool (Impurity Identification/Specificity).
Experimental Design & Causality
HPLC Strategy (The Quantitative Standard)
Objective: Accurate quantification of the parent acid without thermal degradation.
-
Column Choice: A C18 stationary phase is selected to interact with the lipophilic phenyl ring.
-
Mobile Phase: Acidified water (0.1% Formic Acid) is critical to suppress the ionization of the carboxylic acid group (pKa ~4.7), ensuring the molecule remains neutral and interacts sufficiently with the hydrophobic column, preventing peak tailing.
-
Detection: The trifluoromethylphenyl ketone moiety acts as a strong chromophore. A PDA detector scanning 210–400 nm (extracted at 254 nm) is optimal.
GC-MS Strategy (The Structural Validator)
Objective: Identification of synthesis by-products and confirmation of the trifluoromethyl moiety.
-
Derivatization: Direct injection of carboxylic acids leads to adsorption in the injector port and poor peak shape. We employ Methyl Esterification using Boron Trifluoride (
) in Methanol. This converts the acid to a volatile methyl ester, improving peak symmetry and thermal stability. -
Ionization: Electron Impact (EI) at 70eV provides a reproducible fragmentation pattern, specifically yielding characteristic ions for the
-phenyl group ( 173) and the McLafferty rearrangement of the ester.
Detailed Experimental Protocols
Sample Preparation Workflow
Standard Stock Solution: Dissolve 10.0 mg of this compound in 10 mL of Methanol (HPLC grade). Concentration: 1.0 mg/mL.
Protocol A: HPLC Sample Prep
-
Dilution: Dilute Stock Solution 1:10 with Mobile Phase A (Water + 0.1% FA) to reach 100 µg/mL.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Transfer: Transfer to an amber HPLC vial (protect from light).
Protocol B: GC-MS Derivatization (Methylation)[1]
-
Aliquot: Take 500 µL of Stock Solution into a reaction vial.
-
Reagent Addition: Add 1 mL of 14%
in Methanol. -
Incubation: Cap tightly and heat at 60°C for 30 minutes. (Converts acid
methyl ester). -
Extraction: Cool to room temperature. Add 1 mL Hexane and 1 mL Saturated NaCl solution. Shake vigorously for 1 minute.
-
Phase Separation: Allow layers to separate. The top Hexane layer contains the derivative.
-
Drying: Transfer Hexane layer to a vial containing anhydrous
. -
Injection: Transfer dry Hexane supernatant to a GC vial.
Instrumental Parameters
| Parameter | HPLC System (Agilent 1260 Infinity II or equiv) | GC-MS System (Agilent 7890/5977 or equiv) |
| Column | C18 (150 mm x 4.6 mm, 3.5 µm) | HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase / Carrier | A: 0.1% Formic Acid in WaterB: Acetonitrile | Helium @ 1.0 mL/min (Constant Flow) |
| Gradient / Temp Program | 0-2 min: 20% B2-15 min: 20% | 60°C (1 min) |
| Flow Rate / Injection | 1.0 mL/min | 1.0 µL Splitless @ 250°C |
| Detection | UV @ 254 nm (Ref 360 nm) | MS Source: 230°C, Quad: 150°C, Scan: 50-500 amu |
| Target Retention | ~8.5 min | ~12.4 min (as Methyl Ester) |
Cross-Validation Results & Data Analysis
The following data represents the comparative performance metrics established during method validation.
Linearity and Sensitivity
Both methods demonstrate excellent linearity, but GC-MS provides superior sensitivity due to the efficiency of the methyl ester ionization.
| Metric | HPLC-UV (254 nm) | GC-MS (SIM Mode) | Conclusion |
| Range | 1.0 – 200.0 µg/mL | 0.1 – 50.0 µg/mL | HPLC covers bulk range; GC-MS covers trace range. |
| Linearity ( | > 0.9995 | > 0.9992 | Both are quantitative. |
| LOD | 0.08 µg/mL | 0.01 µg/mL | GC-MS is 8x more sensitive. |
| LOQ | 0.25 µg/mL | 0.05 µg/mL | GC-MS preferred for cleaning validation. |
Recovery and Accuracy
Spike recovery experiments were performed in a placebo matrix (synthetic reaction mixture without the target API).
-
HPLC Recovery: 98.5% ± 1.2% (n=6)
-
GC-MS Recovery: 94.2% ± 2.8% (n=6)
-
Insight: The slightly lower recovery in GC-MS is attributed to the extra liquid-liquid extraction step during derivatization. However, it remains within the acceptable range (80-120%) for trace analysis.
-
Orthogonal Correlation
To validate the methods against each other, 10 production batches were analyzed.
-
Average Bias: +2.1% (HPLC reads slightly higher).
-
Interpretation: HPLC detects the total "UV-active" content. If the GC-MS value is lower, it suggests that ~2% of the sample might be non-volatile oligomers or salts that do not volatilize in the GC injector, or that the derivatization efficiency was not 100%. This "bias" is actually a valuable quality attribute, indicating the presence of non-volatile impurities.
Visualizations
Analytical Workflow Diagram
This diagram illustrates the decision matrix for choosing the correct analytical path based on the data requirement (Quantification vs. Identification).
Caption: Dual-stream analytical workflow ensuring both quantitative accuracy (HPLC) and structural specificity (GC-MS).
Synthesis & Impurity Logic
Understanding the synthesis helps explain why specific impurities (detectable by GC-MS) might exist.
Caption: Synthesis pathway highlighting where volatile (GC-detectable) and non-volatile (HPLC-detectable) impurities originate.
References
-
Nakajima, R., et al. (2021).[2] "Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile." Bioorganic & Medicinal Chemistry Letters, 36, 127786.[2] Retrieved from [Link]
-
Hutschenreuther, A., et al. (2023).[3] "Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization." Metabolites, 13(3). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Sources
- 1. Quantitative determination of 6-Oxo-PGF1 alpha in biological fluids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of the Inhibitory Effects of Trifluoromethylated Hexanoic Acids on Soluble Epoxide Hydrolase
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered acidity. The trifluoromethyl (CF3) group, in particular, serves as a powerful lipophilic electron-withdrawing group that can profoundly influence a compound's pharmacological profile. This guide provides a comparative analysis of trifluoromethylated hexanoic acids, focusing on their inhibitory effects against soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of signaling lipids.
Soluble epoxide hydrolase plays a critical role in hydrolyzing anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives (DHETs). Inhibition of sEH is therefore a promising therapeutic strategy for managing conditions such as hypertension, inflammation, and pain. This analysis delves into the structure-activity relationships (SAR) of positional isomers of trifluoromethyl-substituted hexanoic acids, providing researchers with data-driven insights for the rational design of potent sEH inhibitors.
Structure-Activity Relationship: The Critical Role of CF3 Positioning
The inhibitory potency of trifluoromethylated hexanoic acids against sEH is exquisitely sensitive to the position of the CF3 group along the alkyl chain. Experimental data reveals a distinct trend where the proximity of the electron-withdrawing CF3 group to the carboxylic acid headgroup significantly impacts the compound's ability to interact with the enzyme's active site.
A seminal study systematically evaluated the inhibitory capacity of monotrifluoromethylated hexanoic acid isomers against recombinant murine sEH. The findings demonstrate that moving the CF3 group away from the carboxylate leads to a progressive and dramatic increase in inhibitory potency, with 6,6,6-trifluorohexanoic acid emerging as the most potent inhibitor in the series. This trend is attributed to the electronic influence of the CF3 group on the acidity (pKa) of the carboxylic acid, which is crucial for coordinating with key residues in the sEH active site, such as Tyr383 and Tyr466, and displacing a key water molecule.
The following diagram illustrates the relationship between the CF3 group's position and the resulting inhibitory activity.
Caption: Structure-activity relationship of CF3-hexanoic acids on sEH.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities (IC50 values) of monotrifluoromethylated hexanoic acid positional isomers against murine soluble epoxide hydrolase are summarized below. A lower IC50 value indicates a more potent inhibitor.
| Compound | Position of CF3 Group | IC50 (µM) |
| 3,3,3-Trifluorohexanoic acid | 3 | > 1000 |
| 4,4,4-Trifluorohexanoic acid | 4 | 190 |
| 5,5,5-Trifluorohexanoic acid | 5 | 31 |
| 6,6,6-Trifluorohexanoic acid | 6 | 7.8 |
| Data sourced from Morisseau et al. (2004). |
The data clearly shows a greater than 128-fold increase in potency when the trifluoromethyl group is moved from the 3-position to the 6-position. This highlights the critical nature of linker length between the carboxylate headgroup and the CF3 moiety for optimal inhibition of sEH.
Experimental Protocol: sEH Inhibition Assay
To ensure scientific rigor and reproducibility, a detailed methodology for assessing the inhibitory effects of these compounds is provided. The following protocol describes a common fluorescence-based assay for measuring sEH activity.
Principle
This assay utilizes a non-fluorescent substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), which is hydrolyzed by sEH to produce a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The rate of fluorescence increase is directly proportional to the sEH enzyme activity. Potential inhibitors are added to quantify their effect on this rate.
Materials
-
Recombinant soluble epoxide hydrolase (murine or human)
-
Tris-HCl buffer (100 mM, pH 7.4) containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
Substrate: CMNPC (dissolved in DMSO)
-
Test Compounds: Trifluoromethylated hexanoic acids (dissolved in DMSO)
-
96-well black microplates (for fluorescence reading)
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Step-by-Step Procedure
-
Compound Preparation: Prepare a series of dilutions for each test compound (e.g., from 0.1 µM to 1000 µM) in DMSO.
-
Assay Plate Setup:
-
To each well of a 96-well microplate, add 100 µL of the Tris-HCl/BSA buffer.
-
Add 1 µL of the test compound dilution (or DMSO for control wells) to the appropriate wells.
-
-
Enzyme Addition: Add 20 µL of the recombinant sEH enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubation: Gently mix the plate and incubate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the CMNPC substrate solution to each well to start the reaction.
-
Fluorescence Monitoring: Immediately place the microplate in the fluorescence reader. Monitor the increase in fluorescence intensity over a period of 10-15 minutes, taking readings every 30 seconds.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Normalize the rates of the inhibitor-treated wells to the rate of the DMSO control wells to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
The following diagram outlines the experimental workflow for the sEH inhibition assay.
Caption: Workflow for the fluorescence-based sEH inhibition assay.
Conclusion
The comparative analysis of trifluoromethylated hexanoic acids as sEH inhibitors unequivocally demonstrates the profound impact of the CF3 group's positioning on inhibitory potency. The structure-activity relationship is clear: increasing the spatial separation between the terminal trifluoromethyl group and the carboxylate headgroup systematically enhances inhibitory activity. 6,6,6-Trifluorohexanoic acid stands out as the most effective inhibitor in this series, providing a valuable scaffold for the development of next-generation sEH inhibitors. The methodologies and data presented herein offer a robust framework for researchers engaged in the design and evaluation of novel therapeutic agents targeting the epoxide hydrolase pathway.
References
-
Title: Soluble Epoxide Hydrolase: A Novel Target for the Treatment of Hypertension Source: PNAS URL: [Link]
-
Title: Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Cardiovascular, and Central Nervous System Diseases Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Trifluoromethylketones are Potent Inhibitors of Soluble Epoxide Hydrolase Source: Archives of Biochemistry and Biophysics URL: [Link]
-
Title: The active site of soluble epoxide hydrolase: a key role for a water molecule in the hydrolysis of epoxides Source: Journal of Biological Chemistry URL: [Link]
-
Title: A new fluorescent substrate for the determination of soluble epoxide hydrolase activity Source: Analytical Biochemistry URL: [Link]
A Senior Application Scientist's Guide to Assessing the Selectivity of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid for its Target, Autotaxin
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its biological target is paramount. A compound's utility, whether as a therapeutic agent or a chemical probe, is fundamentally defined by its selectivity—the ability to modulate its intended target with minimal engagement of other proteins, thereby reducing the potential for off-target toxicity and misleading experimental results.
This guide provides an in-depth, technically-grounded framework for assessing the selectivity of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid , a potent inhibitor also known as PF-8380 . Our focus will be on its interaction with its designated target, Autotaxin (ATX) , a critical enzyme in lipid signaling pathways. We will move beyond simple potency measurements to build a comprehensive selectivity profile, comparing PF-8380 with other classes of ATX inhibitors and providing the causal logic behind the necessary experimental workflows.
The Target: Autotaxin (ATX) and the Importance of Selective Inhibition
Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D. It is the principal enzyme responsible for generating the bioactive signaling lipid, lysophosphatidic acid (LPA) , in the extracellular space by hydrolyzing lysophosphatidylcholine (LPC)[1][2]. LPA interacts with a family of at least six G protein-coupled receptors (LPA₁₋₆), triggering a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, migration, and survival[3].
The ATX-LPA signaling axis has been implicated in a host of pathological conditions, from fibrosis and inflammation to cancer progression[2][4]. Consequently, inhibiting ATX has emerged as a promising therapeutic strategy.
However, ATX belongs to the ENPP family, which includes other structurally related ecto-enzymes like ENPP1 and ENPP3[5]. While these family members have different primary substrates, structural similarities in their phosphodiesterase domains present a significant challenge for developing selective inhibitors. An inhibitor that cross-reacts with other ENPP family members could lead to unintended biological effects, confounding research and potentially causing toxicity. Therefore, a rigorous assessment of selectivity is not merely an academic exercise but a critical step in validating a compound like PF-8380 as a reliable tool or a viable drug candidate.
The ATX-LPA Signaling Pathway
The following diagram illustrates the central role of ATX in producing LPA, which subsequently activates its cognate receptors to initiate downstream cellular responses.
Caption: The ATX-LPA signaling axis.
A Multi-Tiered Strategy for Selectivity Profiling
Assessing selectivity requires a multi-pronged approach, moving from direct, purified enzyme assays to more complex cellular and systemic models. This tiered strategy provides a holistic view of the inhibitor's behavior.
Tier 1: In Vitro Biochemical Selectivity
The foundational step is to determine the inhibitor's potency against the primary target (ATX) and compare it directly to its activity against a panel of related off-targets.
Core Principle: By quantifying the concentration of inhibitor required to reduce the enzymatic activity by 50% (IC₅₀), we can establish a selectivity ratio. A higher ratio for an off-target versus the primary target indicates greater selectivity.
Primary Off-Target Panel:
-
ENPP1: Involved in insulin signaling and tissue calcification.
-
ENPP3: A basophil and mast cell marker, also known as CD203c.
-
Other phosphodiesterases (PDEs) with structural or functional relevance.
Comparative Compounds: To contextualize the performance of PF-8380, it should be compared against other well-characterized ATX inhibitors with different binding mechanisms[6][7].
-
PF-8380 (Type I Inhibitor): Binds to the active site and coordinates with the catalytic zinc ions.
-
PAT-494 (Type II Inhibitor): A competitive inhibitor that binds to the hydrophobic pocket, obstructing substrate entry without interacting with the zinc ions[7].
-
Ziritaxestat (GLPG1690, Type IV Inhibitor): A potent, non-competitive inhibitor that binds to the substrate-binding tunnel[6][8].
Experimental Workflow: Biochemical IC₅₀ Determination
Sources
- 1. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Autotaxin facilitates selective LPA receptor signaling | bioRxiv [biorxiv.org]
- 7. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid in a Novel Soluble Epoxide Hydrolase Inhibition Assay
For distribution to: Researchers, scientists, and drug development professionals.
Disclaimer: This document presents a hypothetical case study for benchmarking the performance of the novel compound 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid (herein referred to as Compound X). As of the date of publication, no public data exists for this specific molecule. The following guide is intended to serve as a comprehensive framework for the evaluation of new chemical entities against established standards, using a scientifically rigorous and objective approach.
Introduction: The Therapeutic Potential of Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of pathologies, including hypertension, inflammation, and neuropathic pain.[1] The enzyme plays a key role in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs). EETs possess potent anti-inflammatory and vasodilatory properties. By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH effectively dampens these beneficial effects.[1] Consequently, the inhibition of sEH is a promising strategy to increase the endogenous levels of EETs, thereby offering therapeutic benefits.[2]
The structural landscape of sEH inhibitors is diverse, with urea, amide, and carbamate-based compounds being among the most potent and well-studied classes.[3] These inhibitors typically feature a central pharmacophore that interacts with key residues in the sEH catalytic pocket, including Tyr381, Tyr465, and Asp333.[3] The novel compound, this compound (Compound X), with its keto-acid backbone and trifluoromethylphenyl moiety, presents a unique chemical scaffold that warrants investigation as a potential sEH inhibitor. The trifluoromethyl group, in particular, is a common feature in modern medicinal chemistry, often employed to enhance metabolic stability and binding affinity.
This guide introduces a novel, high-throughput fluorescence polarization (FP) assay for the rapid and sensitive characterization of sEH inhibitors. We will benchmark the hypothetical performance of Compound X against two well-established sEH inhibitors: trans-AUCB, a potent urea-based inhibitor, and AR9281 (APAU), an amide-based inhibitor that has been investigated in clinical trials.[4][5][6][7]
The Novel Assay: A High-Throughput Fluorescence Polarization Approach
Traditional assays for sEH activity often rely on chromatographic or radiometric methods, which can be low-throughput and labor-intensive. Fluorometric assays using substrates that become fluorescent upon hydrolysis offer an improvement, but can be susceptible to interference from colored or fluorescent compounds.[2] To address these limitations, we propose a competitive fluorescence polarization (FP) assay.
Principle of the FP Assay:
The FP assay is a homogeneous technique that measures the change in the polarization of fluorescent light emitted from a small, fluorescently-labeled tracer molecule.[8] When the tracer is unbound and tumbles rapidly in solution, it emits depolarized light. Upon binding to a larger molecule, such as the sEH enzyme, its rotation is slowed, resulting in the emission of highly polarized light. Unlabeled ligands (inhibitors) in the sample will compete with the tracer for binding to the sEH enzyme, causing a decrease in the observed fluorescence polarization.
For this assay, a high-affinity, fluorescently-labeled sEH inhibitor (tracer) is utilized. The assay is configured to measure the displacement of this tracer from the sEH enzyme by Compound X and the benchmark inhibitors.
Diagram of the Fluorescence Polarization Assay Principle
Caption: Competitive FP assay for sEH inhibitors.
Comparative Performance Benchmarking
In this hypothetical study, we evaluated Compound X, trans-AUCB, and AR9281 for their ability to inhibit human soluble epoxide hydrolase (hsEH) using the novel FP assay. The key performance metrics assessed were inhibitory potency (IC50), selectivity against related hydrolases, and aqueous solubility.
| Compound | Chemical Class | hsEH IC50 (nM) | Selectivity vs. mEH | Aqueous Solubility (µg/mL) |
| Compound X | Keto-acid | 15.2 | >1000-fold | 75 |
| trans-AUCB | Urea | 1.3 | >1000-fold | 20 |
| AR9281 (APAU) | Amide | 13.8 | >500-fold | 50 |
Data Interpretation:
-
Inhibitory Potency: In this hypothetical scenario, trans-AUCB demonstrates the highest potency with a sub-nanomolar IC50 value, consistent with published data.[7] Compound X exhibits a potent IC50 of 15.2 nM, comparable to the clinical candidate AR9281.[4] This suggests that the keto-acid scaffold of Compound X is a viable pharmacophore for sEH inhibition.
-
Selectivity: All three compounds show high selectivity for sEH over microsomal epoxide hydrolase (mEH), a related enzyme. This is a critical parameter for reducing off-target effects.
-
Aqueous Solubility: Compound X is postulated to have the highest aqueous solubility among the tested compounds. This is a significant advantage in drug development, as poor solubility can hinder oral bioavailability and formulation.
Experimental Protocols
Protocol 1: High-Throughput Fluorescence Polarization (FP) Assay for sEH Inhibition
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1 mg/mL BSA.
-
Recombinant human sEH: Dilute to a final concentration of 2 nM in Assay Buffer.
-
Fluorescent Tracer: Dilute a fluorescently-labeled sEH inhibitor to a final concentration of 1 nM in Assay Buffer.
-
Test Compounds: Prepare a 10-point, 3-fold serial dilution series of Compound X, trans-AUCB, and AR9281 in DMSO, starting from a 1 mM stock.
-
-
Assay Procedure:
-
Add 5 µL of diluted test compound or DMSO (vehicle control) to the wells of a black, low-volume 384-well plate.
-
Add 10 µL of the 2 nM sEH solution to all wells except for the "no enzyme" control wells. Add 10 µL of Assay Buffer to the "no enzyme" wells.
-
Add 5 µL of the 1 nM fluorescent tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization on a suitable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the high (tracer + enzyme) and low (tracer only) polarization controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram of the FP Assay Workflow
Caption: Step-by-step workflow for the sEH FP assay.
Protocol 2: Comparative Fluorometric Hydrolysis Assay
To validate the results from the novel FP assay, a standard fluorometric hydrolysis assay was also hypothetically performed. This assay measures the enzymatic hydrolysis of a non-fluorescent substrate to a fluorescent product.[2]
-
Reagent Preparation:
-
Assay Buffer: 25 mM Bis-Tris, pH 7.0, 0.1 mg/mL BSA.
-
Recombinant human sEH: Dilute to a final concentration of 1 nM in Assay Buffer.
-
Substrate: (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), diluted to 50 µM in Assay Buffer.
-
Test Compounds: Prepare serial dilutions as in the FP assay.
-
-
Assay Procedure:
-
Add 20 µL of Assay Buffer and 0.5 µL of diluted test compound to the wells of a black 384-well plate.
-
Add 20 µL of the 1 nM sEH solution to initiate the reaction.
-
Incubate at 37°C for 15 minutes.
-
Add 20 µL of the 50 µM PHOME substrate solution.
-
Monitor the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) over 30 minutes in a kinetic plate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine IC50 values as described for the FP assay.
-
The data from this orthogonal assay would be expected to correlate well with the FP assay results, providing confidence in the determined inhibitory potencies.
Conclusion and Future Directions
This guide has presented a hypothetical yet scientifically grounded framework for benchmarking the performance of a novel chemical entity, this compound (Compound X), as a potential soluble epoxide hydrolase inhibitor. Through the use of a novel, high-throughput fluorescence polarization assay and comparison with established benchmarks, we have outlined a clear path for evaluating key performance indicators such as potency, selectivity, and solubility.
The hypothetical data suggest that Compound X represents a promising new scaffold for sEH inhibition, with potency comparable to a clinical-stage candidate and potentially superior physicochemical properties. The proposed FP assay offers a robust and efficient platform for the primary screening and lead optimization of future sEH inhibitors.
Further studies on Compound X would involve a comprehensive ADME/Tox profiling, pharmacokinetic studies in animal models, and in vivo efficacy studies in relevant disease models of hypertension and inflammation. The methodologies and comparative data presented in this guide provide a solid foundation for these future investigations.
References
-
Inceoglu, B., et al. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PubMed Central. Available from: [Link]
-
Decker, M., et al. (2009). Soluble epoxide hydrolase: Gene structure, expression and deletion. PubMed Central. Available from: [Link]
-
Shen, H. C., & Hammock, B. D. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PubMed Central. Available from: [Link]
-
Hwang, S. H., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Publications. Available from: [Link]
-
Hwang, S. H., et al. (2014). Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain. PubMed Central. Available from: [Link]
-
Hildreth, K. (2019). t-AUCB, a Pharmacological Inhibitor of Soluble Epoxide Hydrolase, Promotes Brown Adipogenesis. TRACE: Tennessee Research and Creative Exchange. Available from: [Link]
-
Agilent. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Available from: [Link]
-
Wikipedia. Epoxide hydrolase 2. Available from: [Link]
-
Hener, P., et al. (2018). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. PubMed Central. Available from: [Link]
Sources
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. trace.tennessee.edu [trace.tennessee.edu]
- 6. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic Acid Analysis in Human Plasma
Introduction
The robust and reproducible quantification of drug candidates and their metabolites in biological matrices is a cornerstone of drug development. 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid is a molecule of interest in pharmaceutical research, and ensuring that different laboratories can produce comparable analytical data is paramount for the integrity of preclinical and clinical studies. This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound in human plasma. The principles and protocols detailed herein are designed to not only assess laboratory performance but also to provide insights into potential sources of analytical variability. This exercise is crucial for establishing a harmonized analytical approach, a critical step before the commencement of multi-site clinical trials.
The importance of such comparisons, often referred to as proficiency testing, is to provide an objective assessment of a laboratory's performance.[1][2][3] Regular participation in these schemes allows laboratories to benchmark their performance against their peers and ensures the continued validity of their analytical data.[1][2]
Study Design for Inter-Laboratory Comparison
A successful inter-laboratory comparison hinges on a well-defined study design. The primary objective is to assess the accuracy and precision of this compound quantification across multiple participating laboratories.
Key Components of the Study Design:
-
Centralized Preparation of Study Samples: A single source of human plasma, fortified with this compound at various concentrations, will be prepared and distributed by a central coordinating laboratory. This minimizes variability arising from sample preparation.
-
Concentration Levels: The study will include a minimum of five concentration levels, including a blank plasma sample, a low quality control (LQC) sample, a medium quality control (MQC) sample, a high quality control (HQC) sample, and an unknown sample.
-
Sample Blinding: All samples will be blinded to the participating laboratories to ensure an unbiased analysis.
-
Standardized Reporting: A standardized reporting template will be provided to all participants to ensure uniformity in data submission.
-
Statistical Analysis: The collected data will be subjected to rigorous statistical analysis to determine inter-laboratory and intra-laboratory variability.
Experimental Workflow Diagram
Sources
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid in Medicinal Chemistry
This compound and its derivatives are pivotal intermediates in the synthesis of a variety of pharmacologically active molecules. The presence of the trifluoromethylphenyl moiety often enhances metabolic stability and binding affinity of drug candidates, making this structural motif highly desirable in modern drug discovery. Consequently, the development of efficient and economically viable synthetic routes to this key building block is of paramount importance for both academic research and industrial-scale production.
This guide provides a comprehensive evaluation of the most pertinent synthetic pathways to this compound, with a focus on cost-effectiveness. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their respective yields, reagent costs, reaction times, and scalability.
Synthetic Pathway Evaluation: A Comparative Analysis
The synthesis of this compound primarily revolves around the formation of the aryl ketone. Several classical and modern synthetic methodologies can be envisioned for this transformation. Here, we will focus on the most practical and widely employed methods: Friedel-Crafts acylation and an organometallic approach.
Pathway 1: The Classical Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and represents the most direct and historically significant route to aryl ketones.[1][2] The reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1][2]
Reaction Scheme:
Caption: Friedel-Crafts acylation of 4-(trifluoromethyl)benzene.
Mechanistic Insight:
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of the acylating agent with the Lewis acid catalyst.[1] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex, which subsequently rearomatizes by loss of a proton to yield the desired aryl ketone. A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.[1]
Experimental Protocol: Friedel-Crafts Acylation of (Trifluoromethyl)benzene with Adipic Anhydride
-
Reactor Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is assembled.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Acylating Agent Addition: A solution of adipic anhydride (1.0 equivalent) in the same solvent is added dropwise to the stirred suspension of AlCl₃ at 0-5 °C.
-
Aromatic Substrate Addition: (Trifluoromethyl)benzene (1.1 equivalents) is then added dropwise, maintaining the temperature below 10 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.
Pathway 2: The Organometallic Approach - Acylation of an Organocadmium Reagent
Organometallic reagents provide a powerful alternative to Friedel-Crafts acylation, often offering milder reaction conditions and greater functional group tolerance. While Grignard and organolithium reagents are highly reactive, they can lead to the formation of tertiary alcohols as byproducts.[3] Organocadmium and organozinc (Blaise synthesis) reagents are generally less reactive and more selective for ketone formation from acyl chlorides.[4][5][6][7]
Reaction Scheme:
Caption: Synthesis via an organocadmium reagent.
Mechanistic Insight:
The key step in this pathway is the reaction of an organocadmium reagent with an acyl chloride. The organocadmium reagent is typically prepared in situ from the corresponding Grignard reagent by transmetalation with a cadmium salt, such as cadmium chloride. The less nucleophilic organocadmium reagent selectively attacks the electrophilic carbonyl carbon of the acyl chloride to form the ketone, without the common side reaction of addition to the newly formed ketone.
Experimental Protocol: Synthesis via an Organocadmium Reagent
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.1 equivalents) are stirred in anhydrous diethyl ether or THF. A solution of 4-(trifluoromethyl)bromobenzene (1.0 equivalent) in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent.
-
Organocadmium Reagent Preparation: The freshly prepared Grignard reagent is then added dropwise to a stirred suspension of anhydrous cadmium chloride (0.55 equivalents) in anhydrous solvent at 0 °C. The mixture is stirred for 1-2 hours at room temperature.
-
Acylation: The reaction mixture is cooled to 0 °C, and a solution of adipoyl chloride monomethyl ester (1.0 equivalent) in anhydrous solvent is added dropwise. The reaction is then stirred at room temperature for 12-18 hours.
-
Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine.
-
Purification of Ester Intermediate: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude methyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate is purified by column chromatography.
-
Hydrolysis: The purified ester is dissolved in a mixture of methanol and water, and a base (e.g., sodium hydroxide or potassium hydroxide, 2-3 equivalents) is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
Final Product Isolation: After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl). The precipitated product is collected by filtration, washed with cold water, and dried to afford this compound.
Cost-Effectiveness and Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators and cost considerations for the two synthetic pathways.
| Parameter | Friedel-Crafts Acylation | Organometallic Route (Organocadmium) |
| Typical Yield | 60-80% | 70-90% (over two steps) |
| Reagent Cost | Moderate (AlCl₃ is relatively inexpensive) | High (Cadmium salts and anhydrous solvents increase cost) |
| Reaction Time | Shorter (typically 4-8 hours) | Longer (multi-step, can take >24 hours) |
| Scalability | Well-established for large-scale production | More challenging due to the handling of pyrophoric and toxic reagents |
| Safety & Environmental | Generates acidic waste and HCl gas. | Involves highly reactive and toxic cadmium compounds. Requires stringent anhydrous conditions. |
| Purification | Often requires chromatography. | Purification of both the intermediate ester and the final acid is necessary. |
Expert Recommendations and Concluding Remarks
From a purely cost-driven perspective for large-scale industrial synthesis, the Friedel-Crafts acylation often emerges as the more attractive option. The lower cost of the primary catalyst (aluminum chloride) and the shorter overall reaction time contribute to its economic viability. However, the generation of significant amounts of acidic waste and the corrosive nature of the reagents are notable drawbacks that require careful management.
The organometallic route , while potentially offering higher overall yields, is hampered by the higher cost and toxicity of the cadmium reagents. The multi-step nature of the process and the stringent requirement for anhydrous conditions also add to the complexity and cost of implementation on a larger scale. This pathway is generally more suited for laboratory-scale synthesis where higher purity and yield might be prioritized over raw material cost.
For researchers in an academic or early-stage drug discovery setting , the choice of synthetic route may depend on the specific project goals. If a smaller quantity of high-purity material is required, and the handling of sensitive reagents is feasible, the organometallic approach could be advantageous. Conversely, for process development and scale-up activities, optimizing the Friedel-Crafts acylation to improve its environmental footprint and yield would be a more prudent long-term strategy.
Ultimately, the selection of the most cost-effective synthetic pathway for this compound requires a holistic evaluation of not only reagent prices but also process efficiency, safety, environmental impact, and the scale of production.
References
- Burkhardt, E. R., & Rieke, R. D. (1985). Direct Preparation of Organocadmium Compounds from Highly Reactive Cadmium Metal Powder. Synthesis of Ketones from Alkyl Halides by Cd* Mediated Coupling with Acyl Halides. The Journal of Organic Chemistry, 50(1), 416–417.
- Cason, J. (1947). The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews, 40(1), 15-32.
- Saya's World of Chemistry. (2021, January 16).
- Future4200. (n.d.). Branched-Chain Fatty Acids. IV. A Further Study of the Preparation of Ketones and Keto Esters by Means of Organocadmium Reagents.
- Wikipedia contributors. (2023, December 28). Blaise ketone synthesis. In Wikipedia, The Free Encyclopedia.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzoyl chloride 97%.
- Wikipedia contributors. (2024, January 29). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
